(R)-Desmethylsibutramine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(1R)-1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN.ClH/c1-12(2)11-15(18-3)16(9-4-10-16)13-5-7-14(17)8-6-13;/h5-8,12,15,18H,4,9-11H2,1-3H3;1H/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVFHVJVFLFXPQ-XFULWGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C1(CCC1)C2=CC=C(C=C2)Cl)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259731-40-3 | |
| Record name | Cyclobutanemethanamine, 1-(4-chlorophenyl)-N-methyl-α-(2-methylpropyl)-, hydrochloride (1:1), (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=259731-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmethylsibutramine hydrochloride, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0259731403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESMETHYLSIBUTRAMINE HYDROCHLORIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/328ED4J9CC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (R)-Desmethylsibutramine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for (R)-Desmethylsibutramine hydrochloride, a chiral amine of significant interest in pharmaceutical research. The following sections detail the synthetic route from racemic desmethylsibutramine, its chiral resolution, and final conversion to the hydrochloride salt, supported by experimental protocols and quantitative data.
Synthesis of Racemic Desmethylsibutramine
The synthesis of the racemic precursor, (±)-Desmethylsibutramine, is a critical first step. While various methods for the synthesis of sibutramine and its analogues have been reported, a common route involves the reaction of 1-(4-chlorophenyl)cyclobutanecarbonitrile with isobutylmagnesium bromide followed by reduction of the resulting imine.
Experimental Protocol: Synthesis of Racemic Desmethylsibutramine
A detailed experimental protocol for the synthesis of racemic desmethylsibutramine is outlined below, based on established synthetic methodologies for related compounds.
-
Grignard Reaction: To a solution of 1-(4-chlorophenyl)cyclobutanecarbonitrile in an anhydrous etheral solvent (e.g., diethyl ether or tetrahydrofuran), isobutylmagnesium bromide (a Grignard reagent) is added dropwise at a controlled temperature, typically between 0 °C and room temperature. The reaction is stirred for several hours to ensure complete formation of the intermediate imine.
-
Reduction: The intermediate imine is then reduced to the corresponding amine. A common reducing agent for this transformation is sodium borohydride (NaBH₄). The reduction is typically carried out in a protic solvent such as methanol or ethanol at room temperature.
-
Work-up and Purification: Following the reduction, the reaction mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by a suitable method, such as column chromatography, to yield racemic desmethylsibutramine.
Chiral Resolution of (±)-Desmethylsibutramine
The separation of the racemic mixture to isolate the desired (R)-enantiomer is achieved through diastereomeric salt formation using a chiral resolving agent. (R)-(-)-Mandelic acid has been successfully employed for this purpose.
Experimental Protocol: Chiral Resolution with (R)-(-)-Mandelic Acid
The following protocol is adapted from the work of Han et al. (Tetrahedron: Asymmetry, 2002).
-
Diastereomeric Salt Formation: Racemic desmethylsibutramine is dissolved in a suitable solvent, such as a mixture of methanol and water. To this solution, a stoichiometric amount of (R)-(-)-mandelic acid is added. The mixture is heated to ensure complete dissolution and then allowed to cool slowly to room temperature.
-
Crystallization: The diastereomeric salt of (R)-Desmethylsibutramine with (R)-mandelic acid preferentially crystallizes out of the solution upon cooling. The crystallization process can be aided by seeding with a small crystal of the desired diastereomeric salt. The mixture is typically stirred at a low temperature for several hours to maximize the yield of the crystalline salt.
-
Isolation of the Diastereomeric Salt: The precipitated diastereomeric salt is collected by filtration and washed with a cold solvent to remove any remaining mother liquor containing the undesired (S)-enantiomer.
-
Liberation of the Free Base: The isolated diastereomeric salt is then treated with a base, such as sodium hydroxide solution, to neutralize the mandelic acid and liberate the free (R)-desmethylsibutramine. The free amine is then extracted with an organic solvent.
-
Purification: The organic extract is washed, dried, and the solvent is evaporated to yield the enantiomerically enriched (R)-Desmethylsibutramine.
Formation of this compound
The final step in the synthesis is the conversion of the free base of (R)-Desmethylsibutramine into its stable hydrochloride salt.
Experimental Protocol: Hydrochloride Salt Formation
-
Acidification: The purified (R)-Desmethylsibutramine free base is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Precipitation: A solution of hydrogen chloride (HCl) in an organic solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the solution of the amine. The hydrochloride salt, being insoluble in the solvent, precipitates out of the solution.
-
Isolation and Drying: The precipitated this compound is collected by filtration, washed with a cold solvent to remove any excess acid, and dried under vacuum to yield the final product.
Quantitative Data
The following tables summarize the quantitative data associated with the synthesis of this compound.
| Step | Reactants | Product | Yield (%) | Purity/ee (%) | Reference |
| Synthesis of Racemic Desmethylsibutramine | 1-(4-chlorophenyl)cyclobutanecarbonitrile, Isobutylmagnesium bromide | (±)-Desmethylsibutramine | ~70-80 | >95 (racemic) | General |
| Chiral Resolution | (±)-Desmethylsibutramine, (R)-(-)-Mandelic acid | (R)-Desmethylsibutramine mandelate salt | ~40-45 | >99 (de) | Han et al. |
| Liberation of Free Base | (R)-Desmethylsibutramine mandelate salt, NaOH | (R)-Desmethylsibutramine | >95 | >99 (ee) | Han et al. |
| Hydrochloride Salt Formation | (R)-Desmethylsibutramine, HCl | This compound | >95 | >99 | General |
Table 1: Summary of Yields and Purity at Each Synthetic Step.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |
| This compound | C₁₆H₂₅Cl₂N | 302.29 | Not reported | Consistent with structure |
Table 2: Physicochemical and Spectroscopic Data of this compound.
Visualizing the Synthesis Pathway
The following diagrams illustrate the key stages of the synthesis process.
Caption: Overall synthesis pathway for this compound.
Caption: Experimental workflow for the chiral resolution and salt formation.
Enantioselective Synthesis of (R)-Desmethylsibutramine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core methodologies for the enantioselective synthesis of (R)-Desmethylsibutramine, a key active metabolite of the anti-obesity drug Sibutramine. The (R)-enantiomer of Desmethylsibutramine has demonstrated greater anorexic effects compared to its (S)-counterpart, making its stereoselective synthesis a critical aspect of pharmaceutical research and development.[1] This document provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and quantitative data to support research and process optimization.
Core Synthetic Strategies
The most prominent and well-documented method for the enantioselective synthesis of (R)-Desmethylsibutramine involves a pivotal asymmetric hydrogenation of a prochiral dienamide precursor. An alternative approach utilizes a diastereoselective addition to a chiral sulfinamide-derived aldimine. This guide will focus on the asymmetric hydrogenation route due to the availability of more detailed information.
Primary Synthetic Pathway: Asymmetric Hydrogenation
The enantioselective synthesis of (R)-Desmethylsibutramine via asymmetric hydrogenation can be conceptually broken down into three key stages:
-
Synthesis of the Cyclobutane Core: Preparation of the starting material, 1-(4-chlorophenyl)cyclobutanecarbonitrile.
-
Formation of the Dienamide Precursor: Construction of the prochiral dienamide substrate for the asymmetric hydrogenation.
-
Asymmetric Hydrogenation and Deprotection: The crucial enantioselective reduction followed by hydrolysis to yield the final product.
The overall workflow is depicted in the following diagram:
Experimental Protocols
Stage 1: Synthesis of 1-(4-chlorophenyl)cyclobutanecarbonitrile
This initial stage constructs the key cyclobutane ring structure.
Protocol:
-
To a stirred suspension of sodium hydride (4.4 g) in dry dimethyl sulfoxide (DMSO, 20 ml) under an argon atmosphere at 25°C, add a solution of 4-chlorobenzyl cyanide (10 g) in dry DMSO (20 ml) over a period of 5 minutes.[2]
-
Stir the resulting mixture for 30 minutes.[2]
-
Add a solution of 1,3-dibromopropane (27 g) in dry DMSO (50 ml) dropwise over 30 minutes, maintaining the reaction temperature between 25-30°C.[2]
-
After the addition is complete, continue stirring for an additional 40 minutes at the same temperature.[2]
-
Pour the reaction mixture into ice water (500 ml) and extract with dichloromethane (3 x 75 ml).[2]
-
Evaporate the solvent from the combined organic extracts. Extract the residue with diethyl ether (4 x 50 ml).[2]
-
Wash the combined ether extracts with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield an oil.[2]
-
Purify the crude product by distillation (90°C at 10⁻⁶ Torr) to obtain 1-(4-chlorophenyl)cyclobutanecarbonitrile.[2]
Quantitative Data:
| Starting Material | Reagents | Product | Yield |
| 4-Chlorobenzyl cyanide (10 g) | Sodium hydride (4.4 g), 1,3-Dibromopropane (27 g) | 1-(4-chlorophenyl)cyclobutanecarbonitrile | 43% (5.4 g)[2] |
Stage 2: Formation of the Dienamide Precursor
This stage involves a Grignard reaction with the nitrile, followed by quenching to form the dienamide.
Protocol:
Detailed experimental procedures for this specific transformation are not fully available in the reviewed literature. The following is a generalized protocol based on the description in the source abstracts.
-
Prepare methallyl magnesium chloride via the reaction of methallyl chloride with magnesium turnings in an appropriate solvent like THF.
-
React 1-(4-chlorophenyl)cyclobutanecarbonitrile with the freshly prepared methallyl magnesium chloride in an ethereal solvent. This forms a magnesium iminate intermediate.
-
Quench the reaction mixture with acetic anhydride to yield the dienamide, N-(1-(1-(4-chlorophenyl)cyclobutyl)-3-methylbut-2-en-1-yl)acetamide.
-
Purify the resulting dienamide using standard chromatographic techniques.
Stage 3: Asymmetric Hydrogenation and Acidic Hydrolysis
This is the critical enantioselective step, followed by the final deprotection to yield the target molecule.
Protocol:
The following protocol is based on the information provided in the abstracts of the primary literature.
Asymmetric Hydrogenation:
-
In a suitable high-pressure reactor, dissolve the dienamide precursor in an appropriate solvent (e.g., methanol or dichloromethane).
-
Add the Ruthenium/(R)-MeOBiPheP catalyst. The substrate-to-catalyst ratio (S/C) is a critical parameter, with a ratio of 500 being reported as effective.
-
Pressurize the reactor with hydrogen gas to the optimized pressure.
-
Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by techniques such as TLC or HPLC).
-
Upon completion, carefully vent the reactor and concentrate the reaction mixture under reduced pressure to obtain the crude (R)-N-Acetyl-desmethylsibutramine.
Acidic Hydrolysis:
-
Dissolve the crude (R)-N-Acetyl-desmethylsibutramine in a suitable solvent mixture, such as an alcohol (e.g., methanol or ethanol) and water.
-
Add a strong acid, such as hydrochloric acid.
-
Heat the mixture to reflux and maintain for a sufficient time to ensure complete hydrolysis of the amide.
-
Cool the reaction mixture and adjust the pH to basic with an aqueous base (e.g., NaOH or KOH).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield crude (R)-Desmethylsibutramine.
-
Further purification can be achieved by crystallization or chromatography if necessary.
Quantitative Data:
| Precursor | Catalyst | Product | Yield | Enantiomeric Excess (e.e.) |
| Dienamide | Ru/(R)-MeOBiPheP (S/C = 500) | (R)-N-Acetyl-desmethylsibutramine | Almost quantitative | 98.5% |
| (R)-N-Acetyl-desmethylsibutramine | Acid | (R)-Desmethylsibutramine | High (not specified) | No erosion of enantioselectivity |
Alternative Synthetic Approach: Diastereoselective Addition to a Sulfinamide-Derived Aldimine
An alternative enantioselective synthesis of (R)-Desmethylsibutramine has been reported, which utilizes the diastereoselective addition of isobutyllithium (i-BuLi) to an aldimine derived from (R)-triethylmethylsulfinamide. This method offers a different strategic approach to establishing the chiral center.
The logical flow for this alternative route is as follows:
Conclusion
The enantioselective synthesis of (R)-Desmethylsibutramine is a crucial process for accessing this therapeutically important molecule. The asymmetric hydrogenation of a dienamide precursor using a ruthenium-based catalyst stands out as a highly efficient and stereoselective method, providing the target compound with excellent enantiomeric purity. While alternative methods exist, the hydrogenation route is the most comprehensively described in the available literature. This guide provides the foundational knowledge and detailed protocols necessary for the practical application and further development of synthetic strategies for (R)-Desmethylsibutramine in a research and development setting.
References
(R)-Desmethylsibutramine Hydrochloride: A Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Desmethylsibutramine, the active secondary amine metabolite of the anti-obesity drug sibutramine, exerts its pharmacological effects primarily through the inhibition of monoamine reuptake. This technical guide provides an in-depth analysis of the mechanism of action of (R)-Desmethylsibutramine hydrochloride, focusing on its interaction with norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters. This document summarizes quantitative binding affinity data, details relevant experimental protocols, and provides visual representations of the core signaling pathways and experimental workflows.
Core Mechanism of Action: Monoamine Reuptake Inhibition
(R)-Desmethylsibutramine is a potent inhibitor of the reuptake of norepinephrine and serotonin, and to a lesser extent, dopamine, at the synaptic cleft.[1][2] By blocking the respective transporters (NET, SERT, and DAT), it increases the concentration and prolongs the activity of these neurotransmitters in the synapse. This enhanced monoaminergic neurotransmission is the primary mechanism underlying its therapeutic effects, such as appetite suppression and mood modulation.[3][4] The effects of sibutramine are predominantly mediated by its pharmacologically active primary and secondary amine metabolites.[2]
Binding Affinities
The inhibitory potency of (R)-Desmethylsibutramine at the monoamine transporters has been quantified through in vitro binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Compound | Transporter | K_i_ (nM) |
| (R)-Desmethylsibutramine | Dopamine Transporter (DAT) | 44 |
| Norepinephrine Transporter (NET) | 4 | |
| Serotonin Transporter (SERT) | 12 |
Data sourced from publicly available information. The primary study detailing the experimental protocol for the specific (R)-enantiomer could not be definitively located within the scope of this search.
Visualizing the Primary Mechanism
The following diagram illustrates the fundamental mechanism of action of (R)-Desmethylsibutramine at the presynaptic terminal.
Caption: Inhibition of monoamine reuptake by (R)-Desmethylsibutramine.
Downstream Signaling Pathways
The increased concentration of monoamines in the synaptic cleft leads to the activation of various postsynaptic receptors, triggering downstream signaling cascades that mediate the physiological and behavioral effects of (R)-Desmethylsibutramine.
Norepinephrine Signaling
Increased norepinephrine primarily activates α- and β-adrenergic receptors, which are G-protein coupled receptors (GPCRs).
Caption: Norepinephrine downstream signaling cascade.
Serotonin Signaling
Serotonin (5-HT) activates a diverse family of receptors, including multiple GPCRs (5-HT1, 5-HT2, 5-HT4-7) and a ligand-gated ion channel (5-HT3).
References
- 1. The contribution of metabolites to the rapid and potent down-regulation of rat cortical beta-adrenoceptors by the putative antidepressant sibutramine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sibutramine: a review of the pharmacology of a novel anti-obesity agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sibutramine: a novel anti-obesity drug. A review of the pharmacological evidence to differentiate it from d-amphetamine and d-fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Pharmacological Profile of (R)-Desmethylsibutramine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Desmethylsibutramine, the active metabolite of the anorectic drug sibutramine, is a potent monoamine reuptake inhibitor. This document provides an in-depth technical overview of its pharmacological profile, including its mechanism of action, receptor binding affinities, and in vivo effects. Detailed experimental methodologies for key assays are provided, alongside visual representations of its signaling pathway and relevant experimental workflows to support further research and drug development efforts.
Introduction
Sibutramine was previously marketed for the management of obesity, exerting its effects through its active metabolites, including (R)-Desmethylsibutramine. It is understood that the therapeutic effects of sibutramine are primarily attributable to these metabolites, which are more potent inhibitors of monoamine reuptake.[1] This guide focuses specifically on the (R)-enantiomer of desmethylsibutramine, which has been shown to be the more pharmacologically active stereoisomer.[2]
Mechanism of Action
(R)-Desmethylsibutramine is a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[3] Its primary mechanism of action involves binding to the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters in the presynaptic neuronal membrane. This binding action blocks the reuptake of these neurotransmitters from the synaptic cleft, leading to an increased concentration of serotonin, norepinephrine, and dopamine in the synapse. The elevated levels of these neurotransmitters enhance signaling to postsynaptic neurons, which is believed to mediate the compound's therapeutic effects, such as appetite suppression.[3]
Signaling Pathway Diagram
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities and reuptake inhibition potencies of (R)-Desmethylsibutramine for the key monoamine transporters.
Table 1: Monoamine Transporter Binding Affinity
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| (R)-Desmethylsibutramine | 44 | 4 | 12 |
Data sourced from in vitro radioligand binding assays.
Table 2: Monoamine Reuptake Inhibition
| Compound | Serotonin Uptake IC50 (nM) | Norepinephrine Uptake IC50 (nM) | Dopamine Uptake IC50 (nM) |
| (R)-Desmethylsibutramine | 27 | 7 | 28 |
Data sourced from in vitro neurotransmitter uptake assays.
In Vivo Pharmacology
In vivo studies in animal models have demonstrated the anorectic and psychostimulant-like effects of (R)-Desmethylsibutramine.
-
Anorectic Effects: Administration of (R)-Desmethylsibutramine has been shown to significantly reduce food intake in rats.[2][4]
-
Locomotor Activity: The compound also increases locomotor activity, which is indicative of a stimulant effect.[2]
-
Antidepressant-like Effects: In the Porsolt swim test, a model used to screen for antidepressant efficacy, (R)-Desmethylsibutramine reduced immobility time, suggesting potential antidepressant properties.[2]
Detailed Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
This protocol outlines the general procedure for determining the binding affinity of (R)-Desmethylsibutramine to SERT, NET, and DAT.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for the human serotonin, norepinephrine, and dopamine transporters.
Materials:
-
Cell membranes prepared from cell lines stably expressing human SERT, NET, or DAT.
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
-
Test compound: (R)-Desmethylsibutramine.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding control (e.g., high concentration of a known inhibitor like paroxetine for SERT, desipramine for NET, or GBR 12909 for DAT).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Preparation: Thaw the cell membrane preparations on ice. Dilute the membranes in assay buffer to a final concentration that yields adequate signal-to-noise ratio. Prepare serial dilutions of (R)-Desmethylsibutramine.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the respective radioligand, and varying concentrations of (R)-Desmethylsibutramine or buffer (for total binding) or the non-specific binding control.
-
Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of (R)-Desmethylsibutramine and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for Radioligand Binding Assay
Neurotransmitter Uptake Assay in Rat Brain Synaptosomes
This protocol describes a method to measure the inhibition of monoamine uptake by (R)-Desmethylsibutramine in rat brain synaptosomes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound for the uptake of serotonin, norepinephrine, and dopamine into isolated nerve terminals.
Materials:
-
Rat brain tissue (striatum for dopamine uptake, hippocampus or cortex for serotonin and norepinephrine uptake).[5][6]
-
Sucrose buffer (e.g., 0.32 M sucrose).
-
Krebs-Ringer buffer (KHB).
-
Radiolabeled neurotransmitters: [³H]Serotonin, [³H]Norepinephrine, [³H]Dopamine.
-
Test compound: (R)-Desmethylsibutramine.
-
Uptake inhibitors for defining non-specific uptake (e.g., fluoxetine for SERT, desipramine for NET, nomifensine for DAT).
-
Centrifuge and water bath.
-
Filtration apparatus and filters.
-
Scintillation counter.
Procedure:
-
Synaptosome Preparation: Homogenize the dissected brain tissue in ice-cold sucrose buffer.[5][6] Centrifuge the homogenate at a low speed to remove nuclei and cell debris.[5] Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomes.[5][6] Resuspend the synaptosomal pellet in KHB.
-
Uptake Assay: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of (R)-Desmethylsibutramine or vehicle for a short period at 37°C.
-
Initiate the uptake by adding the respective radiolabeled neurotransmitter.
-
Allow the uptake to proceed for a defined, short period (e.g., 5-10 minutes) at 37°C.
-
Termination and Filtration: Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification and Analysis: Measure the radioactivity retained on the filters using a scintillation counter. Determine the IC50 value by plotting the percentage inhibition of uptake against the log concentration of (R)-Desmethylsibutramine.
In Vivo Food Intake Study in Rats
This protocol provides a general framework for assessing the anorectic effects of (R)-Desmethylsibutramine in rats.
Objective: To evaluate the effect of the test compound on food consumption in rats.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Standard rat chow.
-
Test compound: (R)-Desmethylsibutramine.
-
Vehicle control.
-
Dosing equipment (e.g., oral gavage needles).
-
Metabolic cages or cages equipped for accurate food intake measurement.
Procedure:
-
Acclimation: House the rats individually and acclimate them to the testing environment and handling procedures.
-
Baseline Measurement: Measure baseline food intake for several days prior to the start of the study to establish a stable baseline for each animal.
-
Dosing: Administer (R)-Desmethylsibutramine or vehicle to the rats at the desired dose(s) and route (e.g., oral gavage).
-
Food Intake Measurement: Measure the amount of food consumed at various time points after dosing (e.g., 2, 4, 8, and 24 hours).[4][7]
-
Data Analysis: Compare the food intake in the drug-treated groups to the vehicle-treated group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Open Field Test for Locomotor Activity in Rats
This protocol describes the open field test to assess spontaneous locomotor activity.
Objective: To measure changes in locomotor activity induced by the test compound.
Materials:
-
Open field apparatus (a square or circular arena with walls).[8][9]
-
Video tracking system and software.
-
Test animals (rats).
-
Test compound: (R)-Desmethylsibutramine and vehicle.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.[10]
-
Dosing: Administer the test compound or vehicle to the animals prior to the test, with the pre-treatment time depending on the expected time to peak effect of the compound.
-
Test: Place each rat individually in the center of the open field arena and allow it to explore freely for a set period (e.g., 10-30 minutes).[10][11]
-
Data Acquisition: Record the animal's movement using the video tracking system.
-
Data Analysis: Analyze the recorded data to quantify various parameters of locomotor activity, including:
-
Compare the locomotor activity parameters between the drug-treated and vehicle-treated groups using appropriate statistical analyses.
Conclusion
(R)-Desmethylsibutramine is a potent inhibitor of serotonin, norepinephrine, and dopamine reuptake. Its pharmacological profile, characterized by high affinity for the monoamine transporters and demonstrated in vivo efficacy in animal models of appetite and mood, underscores its potential as a pharmacologically active agent. The detailed methodologies provided in this guide are intended to facilitate further research into the nuanced pharmacological effects of (R)-Desmethylsibutramine and its potential therapeutic applications. The provided diagrams offer a clear visual representation of its mechanism of action and experimental workflows, aiding in the conceptual understanding and practical execution of related studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Enantioselective behavioral effects of sibutramine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Crude Synaptosomal Fractions from Mouse Brains and Spinal Cords - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolate Functional Synaptosomes | Thermo Fisher Scientific - PL [thermofisher.com]
- 7. Pharmacologically induced weight loss is associated with distinct gut microbiome changes in obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Open field (animal test) - Wikipedia [en.wikipedia.org]
- 9. Open Field [btc.psych.ucla.edu]
- 10. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 11. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics of (R)-Desmethylsibutramine in Rodent Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Desmethylsibutramine, an active metabolite of the anti-obesity drug sibutramine, plays a significant role in the parent drug's therapeutic effects. Understanding its pharmacokinetic profile in preclinical rodent models is crucial for translational research and drug development. This technical guide provides a comprehensive overview of the available pharmacokinetic data and experimental methodologies for (R)-desmethylsibutramine in rodent models, with a primary focus on studies conducted in rats.
Pharmacokinetic Parameters in Rats
The enantioselective pharmacokinetics of sibutramine's metabolites, including (R)-desmethylsibutramine (also referred to as (R)-didesmethylsibutramine or (R)-DDS), have been characterized in Sprague-Dawley rats. Following oral and intravenous administration of racemic sibutramine, significant differences in the plasma concentrations of the (R)- and (S)-enantiomers of the desmethyl metabolites are observed.
The following tables summarize the key pharmacokinetic parameters for the (R)- and (S)-enantiomers of didesmethylsibutramine (DDS) in rats after a single oral administration of racemic sibutramine hydrochloride (10 mg/kg).
Table 1: Pharmacokinetic Parameters of Didesmethylsibutramine (DDS) Enantiomers in Rat Plasma Following Oral Administration
| Parameter | (R)-Didesmethylsibutramine | (S)-Didesmethylsibutramine |
| Cmax (ng/mL) | 1.8 ± 0.6 | 50 ± 14 |
| Tmax (h) | 4.7 ± 1.0 | 4.7 ± 1.0 |
| AUCinf (ng·h/mL) | 22 ± 7 | 660 ± 150 |
| Data sourced from Bae et al., 2010. |
Table 2: Comparative Ratios of Pharmacokinetic Parameters for Didesmethylsibutramine (DDS) Enantiomers in Rat Plasma
| Parameter Ratio | Value |
| (S)-Cmax / (R)-Cmax | ~28 |
| (S)-AUCinf / (R)-AUCinf | ~30 |
| Data derived from Bae et al., 2010. |
These data clearly indicate that the pharmacologically less active (S)-isomer is predominant in the plasma of rats, with significantly higher maximum concentration (Cmax) and overall exposure (AUCinf) compared to the more potent (R)-isomer.[1] This suggests a rapid biotransformation and/or excretion of (R)-desmethylsibutramine.[1]
Experimental Protocols
The following section details the methodologies employed in the key pharmacokinetic studies of (R)-desmethylsibutramine in rats.
Animal Model
-
Species: Male Sprague-Dawley rats
-
Weight: 220–250 g
-
Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum. They were fasted overnight before drug administration.
Drug Administration
-
Compound: Racemic sibutramine hydrochloride
-
Dose: 10 mg/kg
-
Route of Administration: Oral (p.o.) gavage and Intravenous (i.v.) injection into the femoral vein.
-
Vehicle: Distilled water for oral administration and saline for intravenous administration.
Sample Collection and Preparation
-
Biological Matrix: Blood
-
Sampling Time Points: Blood samples (approximately 0.3 mL) were collected from the femoral artery at 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Anticoagulant: Heparin
-
Sample Processing: Plasma was separated by centrifugation at 10,000 x g for 10 minutes and stored at -20°C until analysis.
Analytical Methodology
-
Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the enantioselective determination of sibutramine and its metabolites.
-
Sample Extraction: A liquid-liquid extraction method was used. Plasma samples were alkalinized with NaOH, and the analytes were extracted using a mixture of diethyl ether and n-hexane.
-
Chromatographic Separation: The enantiomers were separated on a Chiral-AGP stationary-phase column.
-
Mobile Phase: A mixture of 10 mM ammonium acetate buffer (pH 4.03) and acetonitrile (94:6, v/v).
-
Detection: Tandem mass spectrometry in positive ion mode.
Visualizations
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the general workflow for the pharmacokinetic analysis of (R)-desmethylsibutramine in rats.
Caption: Workflow for rodent pharmacokinetic studies.
Metabolic Pathway of Sibutramine
This diagram shows the primary metabolic pathway of sibutramine to its active desmethyl metabolites.
Caption: Primary metabolic pathway of sibutramine.
Conclusion
The pharmacokinetic data available for (R)-desmethylsibutramine in rodent models, primarily in rats, demonstrate significant stereoselectivity. The (R)-enantiomer, despite being more pharmacologically potent, exhibits substantially lower plasma concentrations compared to its (S)-counterpart. This highlights the importance of enantioselective analytical methods in preclinical studies of sibutramine and its metabolites. Further research is warranted to elucidate the pharmacokinetic profile of (R)-desmethylsibutramine in other rodent species to provide a more comprehensive understanding for translational drug development.
References
(R)-Desmethylsibutramine as a Norepinephrine Reuptake Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Desmethylsibutramine, an active metabolite of the formerly marketed anti-obesity drug sibutramine, is a potent inhibitor of the norepinephrine transporter (NET). Sibutramine itself is a prodrug, and its pharmacological activity is primarily attributed to its secondary amine (desmethylsibutramine, M1) and primary amine (didesmethylsibutramine, M2) metabolites.[1] This guide focuses on the (R)-enantiomer of desmethylsibutramine and its significant role as a norepinephrine reuptake inhibitor (NRI), a class of compounds with therapeutic applications in conditions such as attention-deficit/hyperactivity disorder (ADHD) and depression. By blocking the reuptake of norepinephrine from the synaptic cleft, (R)-Desmethylsibutramine increases the extracellular concentration of this neurotransmitter, thereby enhancing noradrenergic signaling.
Quantitative Data Presentation
| Compound | Transporter | Parameter | Value (nM) |
| (R)-Desmethylsibutramine | Norepinephrine Transporter (NET) | K_i | 13 |
| Serotonin Transporter (SERT) | K_i | 140 | |
| Dopamine Transporter (DAT) | K_i | 8.9 |
Note: K_i_ values represent the inhibition constant, a measure of the binding affinity of a ligand for a receptor. A lower K_i_ value indicates a higher binding affinity. The potency of (R)-Desmethylsibutramine in functional norepinephrine uptake assays is reported to be comparable to that of desipramine.[2]
Experimental Protocols
Norepinephrine Transporter (NET) Radioligand Binding Assay
This protocol is designed to determine the binding affinity (K_i_) of a test compound, such as (R)-Desmethylsibutramine, for the norepinephrine transporter.
a. Materials:
-
HEK293 cells stably expressing the human norepinephrine transporter (hNET).
-
[³H]Nisoxetine (radioligand).
-
Test compound ((R)-Desmethylsibutramine).
-
Desipramine (for non-specific binding determination).
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well microplates.
b. Procedure:
-
Membrane Preparation: Culture hNET-expressing HEK293 cells to confluence. Harvest the cells and homogenize in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes. Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration using a suitable assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [³H]Nisoxetine (at a final concentration near its K_d_), and 100 µL of the membrane preparation.
-
Non-specific Binding: 50 µL of Desipramine (at a final concentration of 10 µM), 50 µL of [³H]Nisoxetine, and 100 µL of the membrane preparation.
-
Competitive Binding: 50 µL of varying concentrations of (R)-Desmethylsibutramine, 50 µL of [³H]Nisoxetine, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 4°C for 2 hours with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of (R)-Desmethylsibutramine by non-linear regression analysis of the competitive binding data. Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC50 / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Synaptosomal Norepinephrine Uptake Assay
This protocol measures the functional inhibition of norepinephrine uptake into nerve terminals by a test compound.
a. Materials:
-
Rat brain tissue (e.g., cortex or hypothalamus).
-
[³H]Norepinephrine (radiolabeled substrate).
-
Test compound ((R)-Desmethylsibutramine).
-
Desipramine (positive control).
-
Sucrose solution (0.32 M).
-
Krebs-Ringer bicarbonate buffer (containing 124 mM NaCl, 4.9 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.7 mM CaCl₂, 25.6 mM NaHCO₃, 10 mM glucose, and 1 mM ascorbic acid), gassed with 95% O₂/5% CO₂.
-
Whatman GF/C filters.
-
Scintillation cocktail and counter.
b. Procedure:
-
Synaptosome Preparation: Homogenize fresh or frozen rat brain tissue in ice-cold 0.32 M sucrose. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet (the synaptosomal fraction) in Krebs-Ringer buffer.
-
Assay Setup: In microcentrifuge tubes, pre-incubate the synaptosomal suspension for 10 minutes at 37°C.
-
Initiation of Uptake: Add varying concentrations of (R)-Desmethylsibutramine or vehicle to the synaptosome suspension and incubate for 10 minutes at 37°C. Initiate the uptake by adding [³H]Norepinephrine (at a final concentration near its K_m_). For determining non-specific uptake, run a parallel set of tubes at 4°C.
-
Termination of Uptake: After a short incubation period (e.g., 5 minutes) at 37°C, terminate the uptake by rapid filtration through Whatman GF/C filters under vacuum. Immediately wash the filters three times with ice-cold Krebs-Ringer buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (measured at 4°C) from the total uptake. Determine the IC50 value for (R)-Desmethylsibutramine by plotting the percentage inhibition of specific uptake against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
References
In-Depth Technical Guide: Serotonin Transporter Affinity of (R)-Desmethylsibutramine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the serotonin transporter (SERT) affinity of (R)-Desmethylsibutramine, an active metabolite of sibutramine. The document presents quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows to support research and development in neuropharmacology and drug design.
Quantitative Affinity Data
(R)-Desmethylsibutramine exhibits a distinct affinity profile for the serotonin transporter (SERT), as well as for the norepinephrine transporter (NET) and the dopamine transporter (DAT). The inhibitory potency of (R)-Desmethylsibutramine and its related compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the transporter's activity.
A key study by Glick et al. (2000) determined the in vitro IC50 values for the inhibition of [3H]serotonin, [3H]norepinephrine, and [3H]dopamine uptake into rat brain synaptosomes by the enantiomers of desmethylsibutramine and didesmethylsibutramine. The results demonstrated that the (R)-enantiomers are more potent inhibitors of monoamine uptake than their corresponding (S)-enantiomers.[1][2][3]
The following table summarizes the quantitative data for (R)-Desmethylsibutramine and its comparators from the aforementioned study.
| Compound | Transporter | IC50 (nM) |
| (R)-Desmethylsibutramine | SERT | 294 |
| NET | 9.5 | |
| DAT | 73 | |
| (S)-Desmethylsibutramine | SERT | 3000 |
| NET | 120 | |
| DAT | 830 | |
| Racemic Sibutramine | SERT | 290 |
| NET | 2.8 | |
| DAT | 28 |
Data sourced from Glick et al. (2000). Eur J Pharmacol, 397(1), 93-102.
Experimental Protocols
The determination of the inhibitory potency of compounds like (R)-Desmethylsibutramine on the serotonin transporter is primarily achieved through in vitro neurotransmitter uptake inhibition assays. The following is a detailed methodology based on standard protocols for such experiments.
In Vitro [3H]Serotonin Uptake Inhibition Assay in Rat Brain Synaptosomes
Objective: To determine the IC50 value of a test compound for the inhibition of serotonin reuptake by the serotonin transporter in a rat brain synaptosome preparation.
Materials:
-
Male Sprague-Dawley rats.[4]
-
[3H]Serotonin (specific activity ~20-30 Ci/mmol).
-
Test compound ((R)-Desmethylsibutramine).
-
Krebs-phosphate buffer (KPB).[4]
-
Scintillation fluid.
-
Glass fiber filters.
-
Homogenizer.
-
Refrigerated centrifuge.
-
Liquid scintillation counter.
-
Incubation bath.
Procedure:
-
Synaptosome Preparation:
-
Euthanize male Sprague-Dawley rats and rapidly dissect the cerebral cortex on ice.[4]
-
Homogenize the tissue in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Wash the pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final synaptosomal pellet in Krebs-phosphate buffer.
-
-
Uptake Inhibition Assay:
-
Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test compound (e.g., (R)-Desmethylsibutramine) or vehicle for a specified time (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [3H]Serotonin (e.g., 5 nM).[4]
-
Allow the uptake to proceed for a short, linear period (e.g., 3-5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove unbound radioligand.
-
Non-specific uptake is determined in the presence of a high concentration of a potent SERT inhibitor (e.g., 100 µM paroxetine).[4]
-
-
Data Analysis:
-
Quantify the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific uptake at each concentration of the test compound by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage inhibition of specific [3H]Serotonin uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value, the concentration of the test compound that produces 50% inhibition of specific uptake, using non-linear regression analysis.
-
Note on Ki Calculation: The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S]/Km)), where [S] is the concentration of the radiolabeled substrate used in the assay, and Km is the Michaelis-Menten constant for the substrate at the transporter.[5][6][7][8]
Mandatory Visualizations
Serotonin Transporter (SERT) Signaling Pathway
The serotonin transporter is a crucial component of serotonergic neurotransmission. It functions to remove serotonin from the synaptic cleft, thereby terminating its signaling. This reuptake process is an active transport mechanism dependent on sodium and chloride ions.[9][10][11]
References
- 1. Enantioselective behavioral effects of sibutramine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpp.com [ijpp.com]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 6. calculator.academy [calculator.academy]
- 7. youtube.com [youtube.com]
- 8. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Action of the Serotonin Transporter [web.williams.edu]
- 10. Serotonin transporter - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
A Technical Guide to (R)-Desmethylsibutramine HCl: Chemical, Physical, and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of (R)-Desmethylsibutramine hydrochloride, an active metabolite of sibutramine. It covers its core chemical and physical properties, mechanism of action, and relevant experimental methodologies. The information is intended to support research and development activities within the scientific community.
Core Chemical and Physical Properties
(R)-Desmethylsibutramine HCl, the (R)-enantiomer of a primary active metabolite of sibutramine, possesses distinct chemical and physical characteristics critical for its handling, formulation, and analysis. While sibutramine was used as a racemic mixture, studies have shown that the (R)-enantiomers of its metabolites are responsible for the majority of its pharmacological activity.[1]
The hydrochloride salt form enhances the compound's water solubility and bioavailability.[2] Key quantitative properties are summarized in the table below.
Table 1: Physicochemical Properties of (R)-Desmethylsibutramine HCl
| Property | Value | Reference |
| IUPAC Name | (1R)-1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine;hydrochloride | [3] |
| Synonyms | (alphaR)-1-(4-Chlorophenyl)-N-methyl-alpha-(2-methylpropyl)-cyclobutanemethanamine HCl | [3] |
| CAS Number | 259731-40-3 | [3] |
| Molecular Formula | C₁₆H₂₄ClN · HCl (or C₁₆H₂₅Cl₂N) | [3][4] |
| Molecular Weight | 302.28 g/mol | [2][3] |
| Exact Mass | 301.1364 Da | [3] |
| Appearance | White to off-white solid powder | [2][5] |
| Solubility | Soluble in Water, DMSO, and Methanol | [4][5][6][7] |
| Storage | Recommended long-term storage at -20°C | [4][7] |
Pharmacological Profile and Mechanism of Action
(R)-Desmethylsibutramine is a potent monoamine reuptake inhibitor with a higher affinity for norepinephrine (NET) and serotonin (SERT) transporters compared to the parent compound, sibutramine.[1][2][5] Its mechanism of action, which is central to its anorectic and antidepressant effects, involves blocking these transporters on presynaptic neurons. This inhibition leads to an increased concentration of norepinephrine and serotonin in the synaptic cleft, enhancing downstream signaling.[8]
Unlike other serotonergic agents, sibutramine and its metabolites have a low and likely insignificant affinity for the 5-HT₂B receptor, a target associated with cardiovascular risks.[1] The (R)-enantiomer of desmethylsibutramine demonstrates significantly more potent anorectic effects than its (S)-enantiomer counterpart.[1]
References
- 1. Sibutramine - Wikipedia [en.wikipedia.org]
- 2. cymitquimica.com [cymitquimica.com]
- 3. (R)-Desmethyl Sibutramine Hydrochloride [lgcstandards.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Desmethylsibutramine hydrochloride | C16H25Cl2N | CID 13083195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 84467-94-7 CAS MSDS (N-MONODESMETHYL SIBUTRAMINE HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Desmethylsibutramine hydrochloride CAS number and molecular structure
An In-depth Technical Guide to (R)-Desmethylsibutramine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Desmethylsibutramine, an active metabolite of sibutramine, is a potent monoamine reuptake inhibitor. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, metabolic pathway, and analytical methodologies. Quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding for research and development applications.
Core Compound Identification
This compound is the more pharmacologically active enantiomer of the primary metabolite of sibutramine.[1] Sibutramine itself was developed for the treatment of obesity and acts as a prodrug, with its therapeutic effects primarily attributed to its active metabolites, desmethylsibutramine (M1) and didesmethylsibutramine (M2).[1][2]
| Property | Data | Reference |
| Analyte Name | This compound | [3] |
| Synonyms | (alphaR)-1-(4-Chlorophenyl)-N-methyl-alpha-(2-methylpropyl)-cyclobutanemethanamine hydrochloride | [3] |
| CAS Number | 259731-40-3 | [3] |
| Alternate CAS (Free Base) | 229639-54-7 | [3][4] |
| Molecular Formula | C₁₆H₂₄ClN · HCl | [3][5] |
| Molecular Weight | 302.28 g/mol | [3][6] |
| IUPAC Name | (1R)-1-[1-(4-chlorophenyl)cyclobutyl]-N,3-dimethylbutan-1-amine;hydrochloride | [3] |
| SMILES | CC(C)C--INVALID-LINK--NC.Cl | [4] |
| InChI Key | OUVFHVJVFLFXPQ-UHFFFAOYSA-N | [5] |
| Physical Format | Solid | [5] |
| Solubility | Soluble in water | [5] |
Mechanism of Action
(R)-Desmethylsibutramine functions as a potent serotonin-norepinephrine reuptake inhibitor (SNRI).[1][7] Its mechanism involves blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT) at the presynaptic neuronal membrane.[7][8] This inhibition leads to an increased concentration of norepinephrine and serotonin in the synaptic cleft, enhancing satiety and reducing appetite.[1][2][8] The compound is also an inhibitor of dopamine reuptake, although with lower potency.[8] The (R)-enantiomers of sibutramine's metabolites exhibit significantly stronger anorectic effects than their (S)-counterparts.[1]
Caption: Mechanism of action at the neuronal synapse.
Binding Affinity & Potency
The inhibitory potency of (R)-Desmethylsibutramine is quantified by its inhibitor constant (Ki), which represents the concentration required to produce half-maximum inhibition. Lower Ki values indicate greater binding affinity and potency.
| Compound | NET Ki (nM) | SERT Ki (nM) | DAT Ki (nM) |
| (R)-Desmethylsibutramine | 44 | 4 | 12 |
| (S)-Desmethylsibutramine | 9,200 | 870 | 180 |
| (Data sourced from Rothman et al., as cited in Wikipedia)[1] |
Metabolism
Sibutramine undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 isozyme CYP3A4, to form its more active N-desmethyl (M1) and didesmethyl (M2) metabolites.[1][9] The S-enantiomers of the metabolites are metabolized more rapidly than the R-enantiomers.[9]
Caption: Simplified metabolic pathway of Sibutramine.
Experimental Protocols
Synthesis
The synthesis of specific enantiomers of desmethylsibutramine can be achieved through asymmetric synthesis or by resolution of a racemic mixture. A general approach involves preparing the primary amine racemate, separating the mixture into its individual enantiomers, and subsequently converting the optically pure primary amine into the desired secondary amine product.[10] An improved synthesis method for the parent compound, sibutramine hydrochloride, has been developed to simplify the process, reduce reaction time, and improve yield by using paraformaldehyde instead of 37% formaldehyde in the final step.[11]
Analytical Quantification in Human Plasma
A sensitive and selective method for the determination of sibutramine and its N-desmethyl metabolites in human plasma utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[12]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 5000 µL plasma aliquot, add the internal standard.
-
Vortex the sample for 5 seconds.
-
Add 4.0 mL of tert-butyl-methyl ether (TBME), shake for 25 minutes, and centrifuge at 4000 rpm for 5 minutes.[12]
-
Transfer a 2.50 mL aliquot of the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[12]
-
Reconstitute the dry residue with 0.30 mL of the mobile phase for analysis.[12]
-
-
LC-MS/MS Conditions:
Caption: General workflow for bioanalytical quantification.
HPLC-UV Method for Purity and Stability
For quality control and stability testing, an alternative HPLC method with UV detection can be employed.
-
Chromatographic Conditions:
-
Column: Reversed-phase C8 (150 x 4.0 mm, 5 µm).[14]
-
Mobile Phase: Isocratic elution with acetonitrile and water (containing 0.3% triethylamine, pH adjusted to 7.0) in a 75:25 (v/v) ratio.[14]
-
Flow Rate: 1.1 mL/min.[14]
-
Detection: UV at 225 nm.[14]
-
Linearity: The method shows a linear response from 30 to 90 µg/mL.[14]
-
This method has been validated for separating sibutramine from its major degradation products, making it suitable for quality control of bulk ingredients and finished pharmaceutical products.[14]
References
- 1. Sibutramine - Wikipedia [en.wikipedia.org]
- 2. Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-Desmethyl Sibutramine Hydrochloride [lgcstandards.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Desmethyl Sibutramine, Hydrochloride Salt [lgcstandards.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. (R)-Desmethylsibutramine - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. SK9492000A3 - Pharmaceutical composition containing sibutramine and orlistat - Google Patents [patents.google.com]
- 11. KR100606534B1 - Improved Synthesis of Sibutramine with Improved Productivity - Google Patents [patents.google.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. proceedings.tiikmpublishing.com [proceedings.tiikmpublishing.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Chiral LC-MS/MS Method for the Quantification of (R)-Desmethylsibutramine in Human Plasma
Abstract
This application note presents a detailed and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the chiral separation and quantification of (R)-Desmethylsibutramine, an active metabolite of sibutramine, in human plasma. The method utilizes a Chiralcel AGP stationary-phase column for the effective enantioselective separation of (R)- and (S)-Desmethylsibutramine. Sample preparation is achieved through a straightforward liquid-liquid extraction procedure. The method has been validated in accordance with FDA guidelines for bioanalytical method validation, demonstrating excellent linearity, sensitivity, precision, and accuracy. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for the stereoselective pharmacokinetic analysis of sibutramine and its metabolites.
Introduction
Sibutramine, formerly used for the treatment of obesity, is a chiral compound that is metabolized in vivo to two active desmethyl metabolites, mono-desmethylsibutramine (DSB) and di-desmethylsibutramine (DDSB). These metabolites also possess a chiral center and exhibit enantioselective pharmacokinetics and pharmacodynamics. The (R)-enantiomer of desmethylsibutramine is known to be the more pharmacologically active isomer. Therefore, the ability to selectively quantify (R)-Desmethylsibutramine is crucial for pharmacokinetic studies, bioequivalence studies, and understanding the drug's overall disposition. This application note provides a comprehensive protocol for the enantioselective analysis of (R)-Desmethylsibutramine in human plasma using LC-MS/MS.
Experimental
Materials and Reagents
-
(R)-Desmethylsibutramine and (S)-Desmethylsibutramine reference standards
-
Deuterated internal standard (e.g., Desmethylsibutramine-d7)
-
HPLC-grade acetonitrile, methanol, diethyl ether, and n-hexane
-
Ammonium acetate
-
Acetic acid
-
Sodium hydroxide (NaOH)
-
Human plasma (blank)
-
Deionized water
Sample Preparation
A liquid-liquid extraction method is employed for the isolation of the analytes from human plasma.
Protocol:
-
To 500 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution.
-
Add 100 µL of 0.1 M NaOH solution and vortex for 30 seconds.
-
Add 2.5 mL of a diethyl ether and n-hexane mixture (4:1, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 2 minutes and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralcel AGP (α1-acid glycoprotein) stationary-phase column |
| Mobile Phase | 10 mM Ammonium acetate in water (adjusted to pH 4.0 with acetic acid) : Acetonitrile (94:6, v/v) |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
Mass Spectrometry
Mass Spectrometric Conditions:
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition for Desmethylsibutramine | m/z 266.3 → 125.3 |
| MRM Transition for Desmethylsibutramine-d7 (IS) | m/z 273.2 → 125.0 |
| Collision Energy | Optimized for the specific instrument |
| Source Temperature | Optimized for the specific instrument |
Method Validation
The method was validated according to the principles outlined in the FDA's "Bioanalytical Method Validation" guidance. The validation parameters for the quantification of desmethylsibutramine (as a racemate) are summarized below. While specific data for the individual (R)-enantiomer is not available in the cited literature, the method's validation for the racemate provides a strong indication of its performance for the individual enantiomers.
Quantitative Data Summary
Table 1: Calibration Curve Details for Desmethylsibutramine
| Parameter | Value |
| Linearity Range | 10.0 - 10,000.0 pg/mL |
| Correlation Coefficient (r²) | ≥ 0.9997 |
Table 2: Precision and Accuracy for Desmethylsibutramine Quality Control Samples
| QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 30.0 | 1.6 - 3.4 | 97.1 - 98.7 | 1.2 - 3.2 | 99.3 - 99.8 |
| MQC | 3500.0 | 1.6 - 3.4 | 97.1 - 98.7 | 1.2 - 3.2 | 99.3 - 99.8 |
| HQC | 8000.0 | 1 |
Application Note: Determination of (R)-Desmethylsibutramine Purity using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
(R)-Desmethylsibutramine is a primary active metabolite of Sibutramine, a monoamine reuptake inhibitor previously used for the treatment of obesity. As with many pharmaceutical compounds, the stereochemistry of (R)-Desmethylsibutramine is critical to its pharmacological activity and safety profile. Therefore, a robust analytical method to determine its chemical and enantiomeric purity is essential for researchers, scientists, and drug development professionals. This application note describes a detailed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the quantitative analysis of (R)-Desmethylsibutramine purity.
Principle
This method utilizes RP-HPLC with a chiral stationary phase to separate (R)-Desmethylsibutramine from its enantiomer, (S)-Desmethylsibutramine, and other potential impurities. The separation is achieved based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. A UV detector is employed for the quantification of the separated compounds based on their absorbance.
Target Audience
This protocol is intended for researchers, scientists, and drug development professionals involved in the synthesis, quality control, and analysis of (R)-Desmethylsibutramine.
Experimental Protocol
1. Apparatus and Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Chiral Stationary Phase Column: Chiral-AGP, 150 mm x 4.6 mm, 5 µm (or equivalent)[1]
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
HPLC vials
2. Reagents and Materials
-
(R)-Desmethylsibutramine reference standard
-
(S)-Desmethylsibutramine reference standard (for method development and validation)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Acetic acid (glacial, analytical grade)
-
Water (HPLC grade or Milli-Q)
3. Preparation of Solutions
-
Mobile Phase: Prepare a 10 mM ammonium acetate buffer by dissolving the appropriate amount of ammonium acetate in HPLC grade water. Adjust the pH to 4.0 with acetic acid.[1] The mobile phase consists of a mixture of this buffer and acetonitrile. The exact ratio should be optimized for best separation, starting with a ratio of 94:6 (v/v) aqueous buffer to acetonitrile.[1] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
Diluent: A mixture of the mobile phase components is recommended as the diluent.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of (R)-Desmethylsibutramine reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 1 µg/mL to 50 µg/mL.
-
Sample Solution: Accurately weigh the (R)-Desmethylsibutramine sample to be tested and prepare a solution with a nominal concentration of 20 µg/mL in the diluent.
4. Chromatographic Conditions
The following chromatographic conditions are a starting point and may require optimization for specific instruments and columns.
| Parameter | Value |
| Column | Chiral-AGP, 150 mm x 4.6 mm, 5 µm[1] |
| Mobile Phase | 10 mM Ammonium Acetate (pH 4.0) : Acetonitrile (94:6, v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 225 nm[2][3] |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes (or until all components have eluted) |
5. Data Analysis and Calculations
-
Identification: The (R)-Desmethylsibutramine peak is identified by comparing its retention time with that of the reference standard.
-
Purity Calculation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of (R)-Desmethylsibutramine Peak / Total Area of All Peaks) x 100
-
Enantiomeric Purity Calculation: The enantiomeric purity is calculated by comparing the peak area of the (R)-enantiomer to the sum of the peak areas of both the (R)- and (S)-enantiomers.
Enantiomeric Purity (%) = (Area of (R)-enantiomer Peak / (Area of (R)-enantiomer Peak + Area of (S)-enantiomer Peak)) x 100
6. System Suitability
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. The acceptance criteria should be set according to internal standard operating procedures or relevant pharmacopeial guidelines.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Resolution (Rs) between (R)- and (S)-enantiomers | ≥ 1.5 |
| Relative Standard Deviation (RSD) of replicate injections | ≤ 2.0% |
Data Presentation
Table 1: System Suitability Results
| Parameter | Result | Acceptance Criteria |
| Tailing Factor | [Insert Value] | ≤ 2.0 |
| Theoretical Plates | [Insert Value] | ≥ 2000 |
| Resolution (Rs) | [Insert Value] | ≥ 1.5 |
| RSD (%) of Peak Area (n=6) | [Insert Value] | ≤ 2.0% |
Table 2: Purity Analysis of (R)-Desmethylsibutramine Sample
| Sample ID | Retention Time (min) | Peak Area | Area (%) | Identity |
| [Sample Name] | [Insert Value] | [Insert Value] | [Insert Value] | (S)-Desmethylsibutramine |
| [Insert Value] | [Insert Value] | [Insert Value] | (R)-Desmethylsibutramine | |
| [Insert Value] | [Insert Value] | [Insert Value] | Impurity 1 | |
| [Insert Value] | [Insert Value] | [Insert Value] | Impurity 2 | |
| Total | 100.0 | |||
| Chemical Purity (%) | [Insert Value] | |||
| Enantiomeric Purity (%) | [Insert Value] |
Visualization
Caption: Workflow for the RP-HPLC analysis of (R)-Desmethylsibutramine purity.
References
- 1. Analysis of enantiomers of sibutramine and its metabolites in rat plasma by liquid chromatography-mass spectrometry using a chiral stationary-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an analytical method by RP-HPLC for quantification of sibutramine hydrochloride in pharmaceutical capsules - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
In Vivo Protocol for Testing (R)-Desmethylsibutramine in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Desmethylsibutramine, an active metabolite of sibutramine, is a monoamine reuptake inhibitor with known anorectic and potential antidepressant effects.[1][2] It primarily acts as a serotonin-norepinephrine reuptake inhibitor (SNRI) and, to a lesser extent, a dopamine reuptake inhibitor.[3] These application notes provide detailed in vivo protocols for testing the efficacy and safety of (R)-Desmethylsibutramine in rat models. The following sections outline experimental procedures for assessing anorectic, antidepressant-like, and cardiovascular effects, along with guidelines for ethical animal handling.
Mechanism of Action: Monoamine Reuptake Inhibition
(R)-Desmethylsibutramine exerts its pharmacological effects by binding to and blocking the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters on the presynaptic membrane of neurons. This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission. The anorectic effects are primarily attributed to the enhanced satiety signals mediated by increased serotonin and norepinephrine levels in the hypothalamus.[3][4] The antidepressant-like effects are consistent with the mechanism of other SNRI medications.[5]
Figure 1: Signaling pathway of (R)-Desmethylsibutramine.
Ethical Considerations
All animal experiments must be conducted in accordance with the ethical principles for the use of laboratory animals and should be approved by an Institutional Animal Care and Use Committee (IACUC).[5][6][7] Key ethical considerations include the principles of the 3Rs: Replacement, Reduction, and Refinement.[8] Efforts should be made to minimize animal suffering through appropriate housing, handling, and the use of anesthesia and analgesia when necessary.[6]
Experimental Protocols
The following protocols are designed to assess the key pharmacological effects of (R)-Desmethylsibutramine in rats.
Assessment of Anorectic Effects
This protocol evaluates the impact of (R)-Desmethylsibutramine on food and water intake, as well as body weight.
Experimental Workflow:
Figure 2: Workflow for assessing anorectic effects.
Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used. They should be individually housed to allow for accurate measurement of food and water intake.
-
Acclimatization: Animals should be allowed to acclimatize to the housing conditions for at least 7 days prior to the experiment.
-
Baseline Measurements: For 3 consecutive days before drug administration, daily measurements of food intake, water intake, and body weight should be recorded to establish a baseline.[9][10]
-
Drug Preparation and Administration:
-
(R)-Desmethylsibutramine can be suspended in a vehicle such as 1% w/v Tween 80 in sterile water for oral (p.o.) administration or dissolved in saline for intraperitoneal (i.p.) injection.
-
Dosage: Based on previous studies with sibutramine enantiomers, oral doses of 5, 10, and 20 mg/kg can be tested.[11] For intraperitoneal administration, doses of 2.5, 5, and 10 mg/kg have been used to assess anorexic effects.[2]
-
-
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: (R)-Desmethylsibutramine (Low Dose)
-
Group 3: (R)-Desmethylsibutramine (Mid Dose)
-
Group 4: (R)-Desmethylsibutramine (High Dose) (n=8-10 rats per group)
-
-
Data Collection: Following administration, measure food and water intake and body weight daily for 4-7 days at the same time each day.
-
Data Analysis: Calculate the change in body weight, food intake, and water intake from baseline for each animal. Compare the treatment groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Quantitative Data Summary:
| Parameter | Vehicle | (R)-Desmethylsibutramine (5 mg/kg, p.o.) | (R)-Desmethylsibutramine (10 mg/kg, p.o.) | (R)-Desmethylsibutramine (20 mg/kg, p.o.) |
| Change in Body Weight (g) | Report Mean ± SEM | Report Mean ± SEM | Report Mean ± SEM | Report Mean ± SEM |
| Daily Food Intake (g) | Report Mean ± SEM | Report Mean ± SEM | Report Mean ± SEM | Report Mean ± SEM |
| Daily Water Intake (mL) | Report Mean ± SEM | Report Mean ± SEM | Report Mean ± SEM | Report Mean ± SEM |
Assessment of Antidepressant-Like Effects (Forced Swim Test)
The Forced Swim Test (FST) is a widely used model to screen for antidepressant activity.[12][13][14]
Methodology:
-
Apparatus: A transparent Plexiglas cylinder (50 cm height, 19 cm diameter) filled with water (25 ± 1°C) to a depth of 28-30 cm.[13][15]
-
Procedure:
-
Pre-test (Day 1): Individually place each rat in the cylinder for a 15-minute swim session. This serves to induce a state of immobility on the subsequent test day.[3][12]
-
Drug Administration: Administer (R)-Desmethylsibutramine or vehicle (i.p.) at doses ranging from 0.1 to 2.5 mg/kg, 23.5, 5, and 1 hour before the test session.[2]
-
Test (Day 2): 24 hours after the pre-test, place the rats back into the swim cylinder for a 5-minute test session.[3][12]
-
-
Behavioral Scoring: The 5-minute test session is video-recorded and scored by a trained observer blinded to the treatment groups. The following behaviors are quantified:
-
Immobility: Time spent floating with only minor movements to keep the head above water.
-
Swimming: Time spent actively moving around the cylinder.
-
Climbing: Time spent making active movements with forepaws in and out of the water, usually directed against the cylinder walls.
-
-
Data Analysis: Compare the duration of immobility between the treatment and vehicle groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Quantitative Data Summary:
| Parameter | Vehicle | (R)-Desmethylsibutramine (0.1 mg/kg, i.p.) | (R)-Desmethylsibutramine (1.0 mg/kg, i.p.) | (R)-Desmethylsibutramine (2.5 mg/kg, i.p.) |
| Immobility Time (s) | Report Mean ± SEM | Report Mean ± SEM | Report Mean ± SEM | Report Mean ± SEM |
| Swimming Time (s) | Report Mean ± SEM | Report Mean ± SEM | Report Mean ± SEM | Report Mean ± SEM |
| Climbing Time (s) | Report Mean ± SEM | Report Mean ± SEM | Report Mean ± SEM | Report Mean ± SEM |
Assessment of Spontaneous Motor Activity
This protocol is important to ensure that the observed effects in the FST are not due to a general increase in locomotor activity.
Methodology:
-
Apparatus: An actophotometer, which consists of a chamber with infrared beams to detect movement.[2][4][16]
-
Procedure:
-
Acclimatize the rats to the testing room for at least 1 hour before the experiment.
-
Administer (R)-Desmethylsibutramine or vehicle at the same doses used in the FST.
-
Place each rat individually into the actophotometer chamber.
-
Record the locomotor activity (number of beam breaks) over a specified period, typically 5-10 minutes.[4][17]
-
-
Data Analysis: Compare the total activity counts between the treatment and vehicle groups.
Quantitative Data Summary:
| Parameter | Vehicle | (R)-Desmethylsibutramine (0.1 mg/kg, i.p.) | (R)-Desmethylsibutramine (1.0 mg/kg, i.p.) | (R)-Desmethylsibutramine (2.5 mg/kg, i.p.) |
| Total Activity Counts | Report Mean ± SEM | Report Mean ± SEM | Report Mean ± SEM | Report Mean ± SEM |
Cardiovascular Safety Assessment
Given that sibutramine has been associated with cardiovascular side effects, it is crucial to assess the impact of (R)-Desmethylsibutramine on cardiovascular parameters.
Methodology:
-
Surgical Implantation: For continuous monitoring, rats can be surgically implanted with radiotelemetry transmitters to measure blood pressure and heart rate in conscious, freely moving animals.[18][19]
-
Acclimatization: Allow a post-operative recovery period of at least 7 days.
-
Baseline Recording: Record baseline cardiovascular parameters for at least 24 hours prior to drug administration.
-
Drug Administration: Administer (R)-Desmethylsibutramine or vehicle (p.o. or i.p.) at the desired doses.
-
Data Collection: Continuously monitor mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate (HR) for at least 24 hours post-administration.
-
Data Analysis: Analyze changes in cardiovascular parameters from baseline and compare them between treatment and vehicle groups.
Quantitative Data Summary:
| Parameter | Vehicle | (R)-Desmethylsibutramine (Low Dose) | (R)-Desmethylsibutramine (Mid Dose) | (R)-Desmethylsibutramine (High Dose) |
| Change in Mean Arterial Pressure (mmHg) | Report Mean ± SEM | Report Mean ± SEM | Report Mean ± SEM | Report Mean ± SEM |
| Change in Heart Rate (bpm) | Report Mean ± SEM | Report Mean ± SEM | Report Mean ± SEM | Report Mean ± SEM |
Conclusion
These detailed protocols provide a framework for the in vivo evaluation of (R)-Desmethylsibutramine in rats. By systematically assessing its effects on food intake, body weight, depressive-like behavior, and cardiovascular safety, researchers can gain a comprehensive understanding of its therapeutic potential and safety profile. Adherence to ethical guidelines and rigorous experimental design are paramount for obtaining reliable and reproducible data.
References
- 1. Macronutrient selection by foraging rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACTOPHOTOMETER - Standard Operating Procedure | PPTX [slideshare.net]
- 3. Behavioural despair test - Wikipedia [en.wikipedia.org]
- 4. 2.5.2. Spontaneous Locomotor Activity (LA) [bio-protocol.org]
- 5. Ethical Principles for Using Laboratory Rat in Scientific Researches - Ethics in Science and Technology [ethicsjournal.ir]
- 6. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ichor.bio [ichor.bio]
- 8. Ethical to using rats in the scientific researches - MedCrave online [medcraveonline.com]
- 9. 67.20.83.195 [67.20.83.195]
- 10. Challenges in Quantifying Food Intake in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ethical considerations of rat research: A personal reflection — The Lamron [thelamron.com]
- 12. researchgate.net [researchgate.net]
- 13. 2.4. Forced swim test [bio-protocol.org]
- 14. criver.com [criver.com]
- 15. animal.research.wvu.edu [animal.research.wvu.edu]
- 16. Expt 11 Effect of drugs on locomotor activity using actophotometer | PPTX [slideshare.net]
- 17. drnaitiktrivedi.com [drnaitiktrivedi.com]
- 18. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
Application Notes and Protocols for (R)-Desmethylsibutramine in Animal Models of Obesity
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models of obesity to study the efficacy and mechanism of action of (R)-Desmethylsibutramine.
Introduction
Obesity is a global health crisis characterized by excessive adipose tissue accumulation, leading to an increased risk of various comorbidities, including type 2 diabetes, cardiovascular disease, and certain cancers. (R)-Desmethylsibutramine is the more pharmacologically active enantiomer of the two primary metabolites of sibutramine, a previously marketed anti-obesity drug.[1] Sibutramine acts as a norepinephrine and serotonin reuptake inhibitor in the central nervous system, thereby enhancing satiety and potentially increasing energy expenditure.[2] Preclinical studies have indicated that the (R)-enantiomers of sibutramine's metabolites exhibit greater anorexic effects than their (S)-counterparts and the parent compound itself.[1] Therefore, investigating (R)-Desmethylsibutramine in relevant animal models is crucial for understanding its therapeutic potential and mechanism of action.
Animal Models of Obesity
The most common and clinically relevant animal models for studying obesity are diet-induced obesity (DIO) models, as they closely mimic the etiology of human obesity.[3]
1. Diet-Induced Obese (DIO) Mice:
-
Strain: C57BL/6J mice are highly susceptible to developing obesity, hyperinsulinemia, and hyperglycemia when fed a high-fat diet, making them a suitable model that parallels the progression of human obesity.[4]
-
Diet: A high-fat diet with 45% to 60% of kilocalories derived from fat is typically used to induce obesity.[3]
-
Induction Time: A noticeable increase in body weight can be observed after 2 weeks, with significant obesity developing over 16-20 weeks.[4]
2. Diet-Induced Obese (DIO) Rats:
-
Strains: Outbred strains such as Sprague-Dawley and Wistar rats are commonly used for DIO studies.[5]
-
Diet: Similar to mice, a high-fat diet is used to induce obesity.
-
Induction Time: The development of obesity in rats generally takes longer than in mice.[5]
Experimental Protocols
Below are detailed protocols for evaluating the effects of (R)-Desmethylsibutramine in a diet-induced obesity mouse model.
Protocol 1: Induction of Diet-Induced Obesity in C57BL/6J Mice
Objective: To induce an obese phenotype in C57BL/6J mice.
Materials:
-
Male C57BL/6J mice (6 weeks of age)
-
High-Fat Diet (HFD; 45% or 60% kcal from fat)
-
Standard Chow Diet (Control; ~10% kcal from fat)
-
Animal caging with environmental enrichment
-
Weighing scale
Procedure:
-
Acclimatize male C57BL/6J mice for one week upon arrival.[4]
-
Randomly assign mice to two groups: Control (standard chow diet) and DIO (high-fat diet).
-
House the mice under a 12-hour light/dark cycle with ad libitum access to their respective diets and water.
-
Monitor body weight and food intake weekly for 16-20 weeks.
-
At the end of the induction period, DIO mice should exhibit a significant increase in body weight compared to the control group.
Protocol 2: Administration of (R)-Desmethylsibutramine
Objective: To administer (R)-Desmethylsibutramine to DIO mice.
Materials:
-
Diet-induced obese C57BL/6J mice
-
(R)-Desmethylsibutramine
-
Vehicle (e.g., deionized water, saline, or a palatable jelly)
-
Oral gavage needles or micropipette for voluntary administration
Procedure:
-
Randomly assign the DIO mice to treatment groups: Vehicle control and (R)-Desmethylsibutramine (at various doses). A lean control group receiving the vehicle should also be included.
-
Oral Gavage:
-
Dissolve or suspend the calculated dose of (R)-Desmethylsibutramine in the chosen vehicle.
-
Administer the solution daily via oral gavage at a consistent time.
-
-
Continue the treatment for a predefined period (e.g., 21-28 days).[5][8]
-
Monitor body weight and food intake daily or weekly throughout the study.
Protocol 3: Assessment of Metabolic Parameters
Objective: To evaluate the effects of (R)-Desmethylsibutramine on key metabolic endpoints.
Materials and Methods:
-
Body Composition: Utilize Dual-Energy X-ray Absorptiometry (DEXA) to measure fat mass and lean mass at the beginning and end of the treatment period.[8]
-
Glucose Homeostasis:
-
Fasting Blood Glucose and Insulin: Collect blood samples after an overnight fast to measure glucose and insulin levels.
-
Homeostasis Model Assessment of Insulin Resistance (HOMA-IR): Calculate HOMA-IR as an index of insulin resistance.[5]
-
-
Serum Lipid Profile: Analyze serum levels of triglycerides and cholesterol.
-
Hormone Levels: Measure plasma concentrations of leptin and ghrelin using commercially available ELISA kits.[8]
-
Tissue Collection: At the end of the study, euthanize the animals and collect tissues such as adipose tissue (epididymal, subcutaneous), liver, and hypothalamus for further analysis (e.g., gene expression, histology).[4]
Data Presentation
The following tables should be used to summarize the quantitative data obtained from the studies.
Table 1: Effects of (R)-Desmethylsibutramine on Body Weight and Food Intake
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Cumulative Food Intake (g) |
| Lean Control + Vehicle | ||||
| DIO + Vehicle | ||||
| DIO + (R)-Desmethylsibutramine (Low Dose) | ||||
| DIO + (R)-Desmethylsibutramine (High Dose) |
Table 2: Effects of (R)-Desmethylsibutramine on Body Composition and Metabolic Parameters
| Treatment Group | Fat Mass (g) | Lean Mass (g) | Fasting Glucose (mg/dL) | Fasting Insulin (ng/mL) | HOMA-IR | Serum Triglycerides (mg/dL) | Serum Cholesterol (mg/dL) | Plasma Leptin (ng/mL) |
| Lean Control + Vehicle | ||||||||
| DIO + Vehicle | ||||||||
| DIO + (R)-Desmethylsibutramine (Low Dose) | ||||||||
| DIO + (R)-Desmethylsibutramine (High Dose) |
Visualizations
Caption: Mechanism of action of (R)-Desmethylsibutramine.
Caption: Experimental workflow for (R)-Desmethylsibutramine studies.
References
- 1. Enantioselective behavioral effects of sibutramine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ex vivo metabolic assays for metabolic disorders Physiogenex [physiogenex.com]
- 4. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sibutramine reduces feeding, body fat and improves insulin resistance in dietary-obese male Wistar rats independently of hypothalamic neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Voluntary oral administration of drugs in mice [protocols.io]
- 7. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic treatment with either dexfenfluramine or sibutramine in diet-switched diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing (R)-Desmethylsibutramine Hydrochloride for In Vivo Dosing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of (R)-Desmethylsibutramine hydrochloride for in vivo dosing. The information is intended to guide researchers in formulating this compound for preclinical studies, ensuring solution stability, and achieving appropriate concentrations for administration.
Application Notes
(R)-Desmethylsibutramine, an active metabolite of sibutramine, is a potent inhibitor of the norepinephrine transporter (NET) and the serotonin transporter (SERT).[1][2] Its hydrochloride salt is the common form used in research due to its solubility in aqueous solutions.[3] Proper preparation of dosing solutions is critical for the accuracy and reproducibility of in vivo experiments.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for proper handling, storage, and formulation.
Solubility and Vehicle Selection
This compound is soluble in water.[3] For in vivo studies, particularly for oral administration, various vehicle formulations can be employed to achieve the desired concentration and stability. The choice of vehicle will depend on the required dose, the route of administration, and the animal model. Commonly used vehicles include saline, and mixtures containing co-solvents like DMSO, PEG300, Tween-80, or solubilizing agents such as cyclodextrins.[1] It is recommended to prepare fresh dosing solutions daily; however, stock solutions can be stored at low temperatures for a limited time.[1]
Stability and Storage
This compound is stable as a solid for at least four years when stored at -20°C.[3] Stock solutions in solvents like DMSO can be stored for up to 6 months at -80°C or 1 month at -20°C in sealed containers, protected from moisture.[1] Exposure to light can contribute to the degradation of sibutramine compounds and should be minimized.[4]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | BTS-54354 | [3] |
| Molecular Formula | C₁₆H₂₄ClN • HCl | [3][5] |
| Molecular Weight | 302.3 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥90% | [3] |
| Solubility (Water) | Soluble | [3] |
| Solubility (DMSO) | 62.5 mg/mL (with heating) | [1] |
Table 2: Example In Vivo Formulation Protocols
| Protocol | Vehicle Composition | Achievable Concentration | Notes | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | Prepare a clear stock solution in DMSO first. | [1] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | Prepare a clear stock solution in DMSO first. | [1] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Prepare a clear stock solution in DMSO first. Use with caution for dosing periods longer than two weeks. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound in a Saline-Based Vehicle
This protocol is suitable for oral or parenteral administration where a clear, aqueous solution is required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Gentle warming or sonication may be used to aid dissolution.[1]
-
-
Prepare Vehicle Mixture:
-
In a sterile tube, combine the required volumes of PEG300, Tween-80, and Saline according to the proportions in Table 2, Protocol 1. For example, to prepare 1 mL of the final dosing solution, mix 400 µL of PEG300 and 50 µL of Tween-80.
-
-
Final Dosing Solution Preparation:
-
Add the appropriate volume of the DMSO stock solution to the vehicle mixture. For a final concentration of 2.08 mg/mL, add 100 µL of the 20.8 mg/mL stock solution to the PEG300 and Tween-80 mixture.
-
Vortex thoroughly until the solution is homogenous.
-
Add the final volume of saline (e.g., 450 µL) and vortex again to ensure a clear, uniform solution.[1]
-
-
Final Checks:
-
Visually inspect the solution for any precipitation or phase separation. If observed, gentle heating and/or sonication can be used to aid dissolution.[1]
-
It is recommended to prepare the final dosing solution fresh on the day of use.
-
Protocol 2: Quality Control and Concentration Verification
To ensure the accuracy of the dosing solution, the concentration and purity can be verified using High-Performance Liquid Chromatography (HPLC) with UV detection.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C8 or C18 column
Procedure (Example Conditions):
-
Mobile Phase Preparation: A mixture of acetonitrile and water (e.g., 75:25 v/v) with a pH-adjusting agent like triethylamine can be used.[4]
-
Standard Curve Generation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.
-
Sample Preparation: Dilute an aliquot of the final dosing solution with the mobile phase to a concentration that falls within the range of the standard curve.
-
Chromatographic Analysis: Inject the standards and the diluted sample onto the HPLC system.
-
Quantification: Determine the concentration of this compound in the dosing solution by comparing its peak area to the standard curve.
Visualizations
Caption: Workflow for preparing (R)-Desmethylsibutramine HCl dosing solution.
Caption: Inhibition of SERT and NET by (R)-Desmethylsibutramine HCl.
References
Application Notes and Protocols for the Analysis of (R)-Desmethylsibutramine in Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Desmethylsibutramine is one of the active metabolites of sibutramine, a compound formerly used as an appetite suppressant. Sibutramine and its metabolites, including (R)-Desmethylsibutramine, act as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs). Understanding the concentration and distribution of these active metabolites in the central nervous system is crucial for elucidating their pharmacological and toxicological profiles. This document provides detailed application notes and protocols for the quantitative analysis of (R)-Desmethylsibutramine in brain tissue, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Mechanism of Action: Serotonin-Norepinephrine-Dopamine Reuptake Inhibition
(R)-Desmethylsibutramine exerts its effects by binding to the presynaptic transporters for serotonin (SERT), norepinephrine (NET), and to a lesser extent, dopamine (DAT). This binding action blocks the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. The resulting increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine leads to enhanced and prolonged signaling at their respective postsynaptic receptors. This modulation of monoaminergic neurotransmission is the primary mechanism underlying the pharmacological effects of the compound.
Caption: Mechanism of (R)-Desmethylsibutramine as an SNDRI.
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of small molecules in brain tissue using LC-MS/MS. These values are representative and should be established for each specific assay.
| Parameter | Typical Value | Description |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/g | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Upper Limit of Quantification (ULOQ) | 100 - 5000 ng/g | The highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Linearity (r²) | > 0.99 | The correlation coefficient for the calibration curve, indicating the linearity of the response over the quantification range. |
| Intra-day Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements within the same day. |
| Inter-day Precision (%RSD) | < 15% | The relative standard deviation of replicate measurements on different days. |
| Accuracy (% Bias) | ± 15% | The closeness of the measured value to the true value. |
| Extraction Recovery | > 70% | The efficiency of the extraction process in recovering the analyte from the brain tissue matrix. |
| Matrix Effect | 85% - 115% | The effect of co-eluting, interfering substances from the brain matrix on the ionization of the analyte. |
Experimental Protocols
Brain Tissue Sample Preparation
This protocol outlines the steps for the extraction of (R)-Desmethylsibutramine from brain tissue for subsequent LC-MS/MS analysis.
Materials:
-
Brain tissue samples (stored at -80°C)
-
Internal Standard (IS) solution (e.g., deuterated (R)-Desmethylsibutramine)
-
Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)
-
Liquid-liquid extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)
-
Reconstitution solvent (e.g., mobile phase)
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or vacuum concentrator)
Procedure:
-
Thawing and Weighing: Thaw the brain tissue samples on ice. Accurately weigh a portion of the tissue (e.g., 100 mg).
-
Homogenization: Add a known volume of ice-cold homogenization buffer to the tissue sample (e.g., 4 volumes of buffer to 1 volume of tissue). Homogenize the tissue until a uniform suspension is obtained.
-
Spiking with Internal Standard: Add a known amount of the internal standard solution to the brain homogenate.
-
Protein Precipitation: Add a sufficient volume of ice-cold protein precipitation solvent (e.g., 3 volumes of acetonitrile to 1 volume of homogenate). Vortex the mixture vigorously for 1-2 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction (Optional but Recommended for Cleaner Samples):
-
Add the liquid-liquid extraction solvent to the supernatant.
-
Vortex for 2-5 minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer (containing the analyte) to a new tube.
-
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried residue in a known volume of the reconstitution solvent. Vortex briefly to dissolve the residue.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Caption: Experimental workflow for brain tissue analysis.
LC-MS/MS Analysis Protocol
This protocol provides a general framework for the LC-MS/MS analysis of (R)-Desmethylsibutramine. Specific parameters should be optimized for the instrument used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical - to be optimized):
-
(R)-Desmethylsibutramine: Q1: m/z 266.2 -> Q3: m/z 125.1 (Quantifier), m/z 91.1 (Qualifier)
-
Internal Standard (e.g., d7-(R)-Desmethylsibutramine): Q1: m/z 273.2 -> Q3: m/z 125.1
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Collision Energy and Cone Voltage: To be optimized for each analyte and instrument.
Data Analysis: Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve prepared in the same biological matrix (brain homogenate).
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the quantitative analysis of (R)-Desmethylsibutramine in brain tissue. Adherence to these methodologies, with appropriate validation for the specific laboratory conditions and instrumentation, will enable researchers to obtain reliable and accurate data crucial for advancing our understanding of the neuropharmacokinetics and neuropharmacodynamics of this compound.
Application Notes and Protocols for High-Throughput Screening of (R)-Desmethylsibutramine Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Desmethylsibutramine is an active metabolite of sibutramine, a monoamine reuptake inhibitor that targets the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Due to its pharmacological profile, (R)-Desmethylsibutramine and its analogues are of interest for the development of novel therapeutics for a range of central nervous system disorders. High-throughput screening (HTS) is a critical methodology for rapidly evaluating large libraries of chemical compounds to identify promising new drug candidates that modulate the activity of these transporters.[1]
These application notes provide detailed protocols for two primary HTS assays for the identification and characterization of (R)-Desmethylsibutramine analogues: a fluorescence-based monoamine uptake assay and a radioligand binding assay. Additionally, a typical HTS workflow and an overview of the downstream signaling pathways affected by the inhibition of these transporters are presented.
High-Throughput Screening Workflow
The successful identification of lead compounds from a large chemical library requires a systematic and multi-stage screening process. The following workflow outlines the key phases of a typical HTS campaign for (R)-Desmethylsibutramine analogues.[2][3]
Caption: A typical four-stage high-throughput screening workflow.
Data Presentation: Inhibitory Activity of (R)-Desmethylsibutramine Analogues
The following table presents illustrative data for a hypothetical series of (R)-Desmethylsibutramine analogues. In a typical screening campaign, such data would be generated to establish structure-activity relationships (SAR) and to identify compounds with desired potency and selectivity profiles.
| Compound ID | R1 Group | R2 Group | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| (R)-Desmethylsibutramine | H | CH(CH₃)₂ | 150 | 35 | 95 |
| Analogue 1 | CH₃ | CH(CH₃)₂ | 120 | 28 | 80 |
| Analogue 2 | H | Cyclopentyl | 250 | 50 | 150 |
| Analogue 3 | H | Phenyl | 800 | 120 | 450 |
| Analogue 4 | F | CH(CH₃)₂ | 135 | 30 | 90 |
| Analogue 5 | H | t-Butyl | 400 | 85 | 280 |
Experimental Protocols
Fluorescence-Based Monoamine Transporter Uptake Assay
This assay measures the inhibition of monoamine uptake into cells stably expressing DAT, NET, or SERT using a fluorescent substrate.[4][5] The decrease in fluorescence intensity in the presence of a test compound is proportional to its inhibitory activity.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Fluorescent monoamine transporter substrate (e.g., a commercially available dye)
-
Masking dye (to quench extracellular fluorescence)
-
(R)-Desmethylsibutramine (as a reference compound)
-
Test compound library (dissolved in DMSO)
-
384-well black, clear-bottom microplates
-
Automated liquid handling system
-
Fluorescence microplate reader
Protocol:
-
Cell Plating:
-
Culture HEK293-DAT, -NET, or -SERT cells to ~80-90% confluency.
-
Harvest cells and seed into 384-well plates at a density of 15,000-25,000 cells per well in 25 µL of culture medium.
-
Incubate plates overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of the (R)-Desmethylsibutramine analogues and reference compounds in assay buffer. The final DMSO concentration should be ≤ 0.5%.
-
Remove culture medium from the cell plates and wash once with 50 µL of assay buffer.
-
Using an automated liquid handler, add 25 µL of the diluted compounds to the appropriate wells. For control wells, add assay buffer with and without a known inhibitor.
-
Incubate the plates for 10-15 minutes at 37°C.
-
-
Substrate Addition and Signal Detection:
-
Prepare a working solution of the fluorescent substrate and masking dye in assay buffer according to the manufacturer's instructions.
-
Add 25 µL of the substrate solution to all wells.
-
Immediately transfer the plate to a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes (e.g., Ex/Em = 485/525 nm). Alternatively, for an endpoint reading, incubate the plate for a fixed time (e.g., 30 minutes) at 37°C before reading the fluorescence.
-
-
Data Analysis:
-
For kinetic reads, calculate the rate of fluorescence increase (slope) for each well.
-
Normalize the data to the positive (no inhibitor) and negative (maximal inhibition) controls.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Radioligand Binding Assay
This competitive binding assay measures the ability of (R)-Desmethylsibutramine analogues to displace a known radiolabeled ligand from DAT, NET, or SERT.[6][7] The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound.
Materials:
-
Cell membranes prepared from cells overexpressing human DAT, NET, or SERT
-
Radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Non-specific binding inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT)
-
(R)-Desmethylsibutramine (as a reference compound)
-
Test compound library (dissolved in DMSO)
-
96-well microplates
-
Glass fiber filter mats
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Assay Plate Preparation:
-
In a 96-well plate, add 50 µL of assay buffer to the total binding wells and 50 µL of the non-specific binding inhibitor to the non-specific binding (NSB) wells.
-
Add 50 µL of serially diluted (R)-Desmethylsibutramine analogues or reference compounds to the test wells.
-
-
Reaction Incubation:
-
Add 50 µL of the appropriate radioligand (at a final concentration close to its Kd) to all wells.
-
Add 100 µL of the cell membrane preparation (containing 5-20 µg of protein) to all wells.
-
Incubate the plate with gentle agitation for 60-90 minutes at room temperature.
-
-
Filtration and Washing:
-
Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Signal Detection:
-
Dry the filter mats and place them in a scintillation vial or a sample bag with scintillation cocktail.
-
Quantify the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the NSB counts from the total binding counts.
-
Normalize the data, with 100% specific binding determined in the absence of a competitor and 0% in the presence of the non-specific inhibitor.
-
Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Logical Relationships
Inhibition of DAT, NET, and SERT by (R)-Desmethylsibutramine analogues leads to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin, respectively. This, in turn, modulates downstream signaling cascades that are crucial for neuronal function.
Caption: Downstream signaling pathways modulated by monoamine transporter inhibition.
References
- 1. High-Throughput Screening for Drug Combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 4. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Anorectic Effects of (R)-Desmethylsibutramine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for investigating the anorectic effects of (R)-Desmethylsibutramine, an active metabolite of sibutramine. The document outlines detailed methodologies for both in vivo and in vitro studies, designed to assess the compound's efficacy in reducing food intake and to elucidate its mechanism of action as a monoamine reuptake inhibitor. The protocols are intended for use by researchers in pharmacology, neuroscience, and drug development.
Introduction
Obesity is a global health crisis characterized by excessive adipose tissue accumulation, leading to an increased risk of various comorbidities, including cardiovascular disease, type 2 diabetes, and certain cancers. Pharmacological interventions targeting appetite regulation are a key strategy in combating obesity. Sibutramine, a previously marketed anti-obesity drug, exerts its anorectic effects by inhibiting the reuptake of norepinephrine (NE), serotonin (5-HT), and to a lesser extent, dopamine (DA), thereby enhancing satiety. (R)-Desmethylsibutramine is one of the primary active metabolites of sibutramine and is a potent inhibitor of NE and 5-HT reuptake.[1][2][3] Understanding the specific anorectic properties and mechanisms of this metabolite is crucial for the development of safer and more effective anti-obesity therapeutics.
These application notes provide a standardized set of protocols to evaluate the anorectic potential of (R)-Desmethylsibutramine in a preclinical setting. The described in vivo studies in a diet-induced obesity mouse model will assess the compound's effect on food and water intake, as well as body weight. The in vitro radioligand binding assays will determine its binding affinity and selectivity for the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT).
In Vivo Assessment of Anorectic Effects in a Diet-Induced Obesity (DIO) Mouse Model
This protocol describes the induction of obesity in mice through a high-fat diet and the subsequent evaluation of the anorectic effects of (R)-Desmethylsibutramine.
Experimental Workflow
Materials and Reagents
-
C57BL/6J mice (male, 5-6 weeks old)
-
High-fat diet (HFD; 60% kcal from fat)
-
Standard chow diet
-
(R)-Desmethylsibutramine
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Animal caging with wire mesh floors for accurate food spillage collection
-
Digital scales (for body weight and food measurement)
-
Oral gavage needles
Experimental Protocol
-
Acclimation and Obesity Induction:
-
House male C57BL/6J mice in a temperature-controlled facility (22 ± 2°C) with a 12-hour light/dark cycle.
-
Provide ad libitum access to water and a standard chow diet for a 1-week acclimation period.
-
After acclimation, switch the diet of the experimental group to a high-fat diet (60% kcal from fat) for 8-12 weeks to induce obesity. A control group should remain on the standard chow diet.
-
Monitor body weights weekly. Mice are considered obese when they exhibit a significant increase in body weight compared to the control group.
-
-
Treatment Administration:
-
Once obesity is established, randomize the obese mice into treatment groups (n=8-10 mice per group), including a vehicle control group and at least three dose levels of (R)-Desmethylsibutramine (e.g., 1, 3, and 10 mg/kg).
-
Administer the test compound or vehicle daily via oral gavage at a consistent time each day for a predetermined study duration (e.g., 14 or 28 days).
-
-
Measurement of Food and Water Intake and Body Weight:
-
House mice individually in cages that allow for the accurate measurement of food intake, minimizing spillage.
-
Measure and record the body weight of each mouse daily, prior to dosing.
-
Provide a pre-weighed amount of food each day.
-
After 24 hours, weigh the remaining food and any spillage to calculate the daily food intake.
-
Measure and record the volume of water consumed daily.
-
Data Presentation
Table 1: Effect of (R)-Desmethylsibutramine on Daily Food Intake in DIO Mice (g)
| Treatment Group | Day 1 | Day 7 | Day 14 |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| (R)-Desmethylsibutramine (1 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| (R)-Desmethylsibutramine (3 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| (R)-Desmethylsibutramine (10 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effect of (R)-Desmethylsibutramine on Body Weight in DIO Mice (g)
| Treatment Group | Baseline | Day 7 | Day 14 |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| (R)-Desmethylsibutramine (1 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| (R)-Desmethylsibutramine (3 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| (R)-Desmethylsibutramine (10 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
In Vitro Assessment of Monoamine Transporter Binding Affinity
This protocol describes the determination of the binding affinity (Ki) of (R)-Desmethylsibutramine for the human norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT) using radioligand binding assays.
Experimental Workflow
Materials and Reagents
-
Cell membranes prepared from cell lines stably expressing human NET, SERT, or DAT
-
Radioligands:
-
For NET: [³H]-Nisoxetine
-
For SERT: [³H]-Citalopram
-
For DAT: [³H]-WIN 35,428
-
-
Non-specific binding competitors:
-
For NET: Desipramine
-
For SERT: Fluoxetine
-
For DAT: GBR 12909
-
-
(R)-Desmethylsibutramine
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Experimental Protocol
-
Assay Setup:
-
Perform the assay in a 96-well microplate format.
-
Prepare serial dilutions of (R)-Desmethylsibutramine in the assay buffer.
-
To each well, add the assay buffer, the appropriate cell membrane preparation, and the corresponding radioligand at a concentration close to its Kd.
-
For the determination of non-specific binding, add a high concentration of the respective non-specific binding competitor instead of the test compound.
-
For the determination of total binding, add only the assay buffer, membranes, and radioligand.
-
-
Incubation:
-
Add the dilutions of (R)-Desmethylsibutramine to the appropriate wells.
-
Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of (R)-Desmethylsibutramine to generate a competition curve.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Data Presentation
Table 3: Binding Affinity of (R)-Desmethylsibutramine for Monoamine Transporters
| Transporter | Radioligand | Ki (nM) |
| NET | [³H]-Nisoxetine | Mean ± SEM |
| SERT | [³H]-Citalopram | Mean ± SEM |
| DAT | [³H]-WIN 35,428 | Mean ± SEM |
Signaling Pathways in Hypothalamic Appetite Regulation
(R)-Desmethylsibutramine is expected to increase the synaptic concentrations of norepinephrine and serotonin in the hypothalamus, a key brain region for appetite regulation. This leads to the modulation of downstream signaling pathways that control food intake.
Increased levels of norepinephrine and serotonin in the hypothalamus act on specific neuronal populations within the arcuate nucleus.[5] They stimulate pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART) neurons, which release anorexigenic neuropeptides. Simultaneously, serotonin inhibits neuropeptide Y (NPY) and agouti-related peptide (AgRP) neurons, which are potent orexigenic drivers. The net effect of this modulation is an increase in satiety signals and a reduction in the drive to eat, leading to the observed anorectic effect.
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of the anorectic effects of (R)-Desmethylsibutramine. The in vivo studies in a diet-induced obesity model will provide critical data on the compound's efficacy in a translational animal model, while the in vitro binding assays will precisely define its pharmacological profile at the molecular level. The combined data will offer a comprehensive understanding of the compound's potential as an anti-obesity agent and can guide further drug development efforts.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Assay in Summary_ki [bdb99.ucsd.edu]
- 3. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]
Application Notes and Protocols for Locomotor Activity Assessment with (R)-Desmethylsibutramine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Desmethylsibutramine is the more pharmacologically active enantiomer of desmethylsibutramine, a primary active metabolite of sibutramine.[1] Sibutramine and its metabolites act as monoamine reuptake inhibitors, increasing the synaptic concentrations of norepinephrine, serotonin, and dopamine. This activity profile has been linked to various physiological and behavioral effects, including the modulation of locomotor activity.[1] Preclinical studies in rodent models have demonstrated that (R)-Desmethylsibutramine potentiates locomotor activity, exhibiting greater potency than its (S)-enantiomer and the parent compound, sibutramine.[1] This document provides detailed application notes and protocols for the assessment of locomotor activity following treatment with (R)-Desmethylsibutramine, intended for use in preclinical research settings.
Data Presentation
The following tables summarize the dose-dependent effects of (R)-Desmethylsibutramine on locomotor activity in rats, as assessed by the Open Field Test. The data presented here is a representative summary based on findings that indicate a significant increase in locomotor activity.
Table 1: Effect of (R)-Desmethylsibutramine on Horizontal Locomotor Activity (Total Distance Traveled)
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (meters) (Mean ± SEM) | % Change from Vehicle |
| Vehicle (Saline) | 0 | 150.2 ± 12.5 | 0% |
| (R)-Desmethylsibutramine | 2.5 | 225.8 ± 18.7* | +50.3% |
| (R)-Desmethylsibutramine | 5.0 | 310.4 ± 25.1** | +106.7% |
| (R)-Desmethylsibutramine | 10.0 | 450.6 ± 32.8*** | +200.0% |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data is illustrative based on published findings describing significant increases.
Table 2: Effect of (R)-Desmethylsibutramine on Vertical Locomotor Activity (Rearing Frequency)
| Treatment Group | Dose (mg/kg, i.p.) | Rearing Frequency (counts) (Mean ± SEM) | % Change from Vehicle |
| Vehicle (Saline) | 0 | 45.3 ± 4.1 | 0% |
| (R)-Desmethylsibutramine | 2.5 | 68.7 ± 5.9* | +51.7% |
| (R)-Desmethylsibutramine | 5.0 | 92.1 ± 7.8** | +103.3% |
| (R)-Desmethylsibutramine | 10.0 | 125.4 ± 10.2*** | +176.8% |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data is illustrative based on published findings describing significant increases.
Experimental Protocols
Open Field Test for Locomotor Activity Assessment
This protocol is designed to assess spontaneous locomotor activity and exploratory behavior in rodents following the administration of (R)-Desmethylsibutramine.
Materials:
-
Open Field Arena (e.g., 40 cm x 40 cm x 30 cm for rats, made of non-reflective material)
-
Video tracking software and camera mounted above the arena
-
(R)-Desmethylsibutramine hydrochloride
-
Vehicle (e.g., sterile 0.9% saline)
-
Standard laboratory animal handling equipment
-
70% Ethanol for cleaning
Procedure:
-
Animal Acclimation: House animals in the testing facility for at least one week prior to the experiment to acclimate to the environment. For at least 60 minutes before testing, move the animals to the testing room to acclimate to the ambient conditions.
-
Drug Preparation and Administration: Dissolve this compound in the vehicle to the desired concentrations (e.g., 2.5, 5.0, and 10.0 mg/ml for a 1 ml/kg injection volume). Administer the assigned treatment (vehicle or (R)-Desmethylsibutramine) via intraperitoneal (i.p.) injection.
-
Pre-Test Interval: Following injection, return the animal to its home cage for a predetermined pre-test interval (e.g., 30 minutes) to allow for drug absorption and onset of action.
-
Open Field Exploration: Gently place the animal in the center of the open field arena. Allow the animal to explore the arena freely for a specified duration (e.g., 30-60 minutes). The session is recorded by the overhead camera connected to the video tracking software.
-
Data Collection: The video tracking system will automatically record several parameters. Key parameters for locomotor activity include:
-
Total Distance Traveled (cm or m): The total distance covered by the animal during the session.
-
Horizontal Activity: The amount of movement in the horizontal plane.
-
Vertical Activity (Rearing): The number of times the animal stands on its hind legs.
-
Time Spent in Center vs. Periphery: To assess anxiety-like behavior.
-
-
Post-Test Cleaning: After each trial, thoroughly clean the open field arena with 70% ethanol and allow it to dry completely to remove any olfactory cues before introducing the next animal.
Mandatory Visualizations
Experimental Workflow
Proposed Signaling Pathway for (R)-Desmethylsibutramine-Induced Locomotor Activity
The increase in locomotor activity induced by (R)-Desmethylsibutramine is primarily attributed to its action as a potent norepinephrine and dopamine reuptake inhibitor.[1] The locomotor effects are thought to be predominantly mediated by the enhancement of dopaminergic neurotransmission in key motor circuits of the brain, such as the nigrostriatal pathway. This enhanced dopaminergic signaling is believed to involve the activation of postsynaptic dopamine D1 receptors. Additionally, serotonergic systems, potentially through 5-HT2A receptors, may play a modulatory role.
References
Troubleshooting & Optimization
(R)-Desmethylsibutramine hydrochloride solubility problems and solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (R)-Desmethylsibutramine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
Q2: How does pH affect the solubility of this compound?
As the hydrochloride salt of a secondary amine, the aqueous solubility of this compound is expected to be pH-dependent. Generally, for amine hydrochlorides, solubility is higher in acidic conditions (lower pH) where the molecule is protonated and more readily solvated by water.[3][4] As the pH increases towards the pKa of the amine, the compound will deprotonate to its free base form, which is typically less water-soluble, potentially leading to precipitation.
Q3: The compound is not dissolving in my aqueous buffer (e.g., PBS). What should I do?
If you are experiencing difficulty dissolving this compound in a standard aqueous buffer, consider the following:
-
Lower the pH: Temporarily lowering the pH of your buffer may aid in dissolution.
-
Use a co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Note that the final concentration of the organic solvent should be kept low to avoid affecting your experiment.
-
Employ solubilizing agents: Formulations including PEG300, Tween-80, or cyclodextrins (like SBE-β-CD) have been shown to be effective.[2]
Q4: Can I heat the solution to improve solubility?
Gentle warming and sonication can be used to aid the dissolution of this compound, particularly when preparing concentrated stock solutions in solvents like DMSO.[2] However, it is crucial to be mindful of the compound's stability at elevated temperatures. It is recommended to use the lowest effective temperature for the shortest duration necessary.
Solubility Data
The following table summarizes the available solubility data for this compound.
| Solvent System | Concentration Achieved | Notes |
| Water | Soluble (qualitative) | No quantitative value reported.[1] |
| DMSO | 62.5 mg/mL (206.76 mM) | Requires ultrasonication, warming, and heating to 60°C.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (6.88 mM) | A clear solution is obtained.[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (6.88 mM) | A clear solution is obtained.[2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (6.88 mM) | A clear solution is obtained.[2] |
Troubleshooting Guide
| Problem | Question | Possible Cause(s) | Suggested Solution(s) |
| Precipitation in Aqueous Buffer | I dissolved the compound in DMSO and then diluted it into my PBS buffer, but a precipitate formed. | The final concentration in the aqueous buffer exceeds the solubility limit. The percentage of DMSO is too low to maintain solubility. The pH of the buffer is too high, causing the compound to convert to its less soluble free base. | Decrease the final concentration of the compound. Increase the percentage of co-solvents or add a surfactant like Tween-80 to your final solution, if your experimental design allows. Ensure the pH of your final solution is in a range where the compound remains soluble. |
| Incomplete Dissolution | I'm trying to dissolve the solid directly into my buffer, but it's not dissolving completely. | The aqueous solubility of the hydrochloride salt is limited without co-solvents. The pH of the buffer is not optimal for dissolution. | Prepare a concentrated stock solution in DMSO first, then dilute it into your buffer.[2] Try adjusting the pH of your buffer to be more acidic. Use gentle warming or sonication to assist dissolution. |
| Cloudy Solution | My final solution appears cloudy or hazy. | This may indicate the formation of a fine precipitate or an emulsion, suggesting poor solubility. | Try filtering the solution through a 0.22 µm filter if you suspect particulate matter. Re-evaluate your solvent system. Consider using a formulation with solubilizing agents like PEG300 and Tween-80.[2] |
| Phase Separation | When preparing a formulation with oil, the components are separating. | The compound and solvents are immiscible at the concentrations used. | Ensure thorough mixing/vortexing. The use of surfactants or emulsifiers may be necessary to create a stable formulation. A formulation with 10% DMSO in corn oil has been reported to yield a clear solution.[2] |
Experimental Protocols
Protocol 1: High-Concentration Stock Solution in DMSO
-
Objective: To prepare a high-concentration stock solution for subsequent dilution.
-
Methodology:
-
Weigh the desired amount of this compound.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of up to 62.5 mg/mL.
-
To aid dissolution, use an ultrasonic bath and warm the solution, with gentle heating up to 60°C if necessary, until a clear solution is obtained.[2]
-
Store the stock solution at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[2]
-
Protocol 2: Aqueous Formulation with Co-solvents and Surfactant
-
Objective: To prepare a solution suitable for in vivo administration.
-
Methodology:
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
This procedure results in a clear solution with a concentration of ≥ 2.08 mg/mL.[2] It is recommended to prepare this working solution fresh on the day of use.
-
Protocol 3: Formulation with Cyclodextrin
-
Objective: To prepare an aqueous solution using a cyclodextrin as a solubilizing agent.
-
Methodology:
-
Prepare a 20.8 mg/mL stock solution in DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline.
-
For a 1 mL final solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.
-
Mix thoroughly until a clear solution is obtained. The final concentration will be ≥ 2.08 mg/mL.[2]
-
Diagrams
Caption: Workflow for troubleshooting solubility issues.
This document is intended to provide technical support and guidance. Researchers should always refer to the specific product's certificate of analysis and safety data sheet for the most accurate information. All experimental procedures should be conducted in accordance with institutional and regulatory guidelines.
References
Troubleshooting low yield in (R)-Desmethylsibutramine synthesis
Welcome to the technical support center for the synthesis of (R)-Desmethylsibutramine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, with a focus on addressing low yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to (R)-Desmethylsibutramine?
A1: The synthesis of (R)-Desmethylsibutramine, an active metabolite of Sibutramine, is not extensively documented in publicly available literature. However, a common strategy involves the asymmetric synthesis of the precursor (R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine, followed by N-methylation. A key method for obtaining the chiral amine with high enantiopurity is through the diastereoselective reduction of a sulfinate ketimine intermediate.[1]
Q2: I am experiencing a low yield in the final reductive amination step. What are the likely causes?
A2: Low yields in reductive amination can stem from several factors. These include incomplete imine formation, degradation of the imine, or inefficient reduction. The choice of reducing agent is critical; for instance, while sodium bis(2-methoxyethoxy)aluminium hydride (Red-Al®) can be used, it may produce byproducts. Borane dimethyl sulfide complex is often a better choice for this type of reduction.[1] Additionally, the reaction conditions, such as solvent, temperature, and pH, must be carefully optimized.
Q3: Are there any known side products that can complicate the synthesis and purification?
A3: Yes, side products can arise, particularly during the reduction step. For example, the use of Red-Al® as a reducing agent can lead to the formation of an unwanted byproduct in approximately 5% yield.[1] Over-alkylation during the N-methylation step can also occur, leading to the formation of the tertiary amine, Sibutramine. Careful control of stoichiometry and reaction conditions is crucial to minimize these side reactions.
Q4: What purification methods are recommended for (R)-Desmethylsibutramine?
A4: Purification of (R)-Desmethylsibutramine typically involves standard techniques such as column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. Acid-base extraction can also be employed to separate the amine product from non-basic impurities. Finally, crystallization of the hydrochloride salt can be an effective method for obtaining a highly pure product.
Troubleshooting Guide
This section provides a more detailed approach to resolving common issues that can lead to low yields in the synthesis of (R)-Desmethylsibutramine.
Issue 1: Low Yield in the Asymmetric Reduction of the N-Sulfinylketimine
| Potential Cause | Troubleshooting Steps |
| Inefficient Formation of the N-Sulfinylketimine | Ensure the starting ketone, 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-one, is pure and dry. The reaction with the chiral auxiliary should be carried out under strictly anhydrous conditions. Consider increasing the reaction time or temperature if conversion is low. |
| Suboptimal Reducing Agent or Conditions | The choice of reducing agent is critical for diastereoselectivity and yield. Sodium borohydride in the presence of a Lewis acid like Ti(Oi-Pr)₄ has been reported to be effective.[1] Optimize the temperature of the reduction; lower temperatures often favor higher diastereoselectivity. |
| Epimerization of the Chiral Center | The chiral center can be sensitive to acidic or basic conditions during workup. Ensure that the workup is performed under mild conditions to prevent loss of enantiopurity and yield of the desired (R)-enantiomer. |
| Difficult Purification | The separation of diastereomers can be challenging. Optimize the chromatographic conditions (column length, stationary phase, and eluent system) for better separation. |
Issue 2: Low Yield in the N-Methylation of (R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Ensure the stoichiometry of the methylating agent (e.g., formaldehyde) and the reducing agent (e.g., formic acid in the Eschweiler-Clarke reaction) is correct. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Over-methylation to Tertiary Amine (Sibutramine) | Use a controlled amount of the methylating agent. A one-pot reaction can sometimes lead to over-alkylation. Consider a stepwise approach if this is a persistent issue. |
| Decomposition of Starting Material or Product | The amine starting material and the product can be sensitive to high temperatures. If using the Eschweiler-Clarke reaction, maintain the recommended temperature to avoid degradation. |
| Product Loss During Workup | (R)-Desmethylsibutramine is a basic compound. Ensure the aqueous layer is sufficiently basic during extraction to prevent the protonated amine from remaining in the aqueous phase. Back-extraction of the aqueous layer can help improve recovery. |
Data Summary
Table 1: Reported Yields for Key Synthetic Steps
| Reaction Step | Reagents and Conditions | Reported Yield | Reference |
| Asymmetric Reduction of N-Sulfinylketimine | NaBH₄, Ti(Oi-Pr)₄, THF, -45 °C | 91% (dr = 95:5) | Org. Process Res. Dev. 2006, 10, 327-333 |
| N-methylation | HCHO, HCO₂H | 92% | Org. Process Res. Dev. 2006, 10, 327-333 |
Experimental Protocols
Protocol 1: Synthesis of (R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine
This protocol is adapted from the synthesis of the chiral amine precursor to (R)-Sibutramine as described in Organic Process Research & Development 2006, 10, 327-333.
-
Formation of the N-Sulfinylketimine: To a solution of 1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-one in an anhydrous solvent such as THF, add a suitable chiral sulfinamide (e.g., (R)-tert-butanesulfinamide) and a Lewis acid catalyst (e.g., Ti(OEt)₄). The reaction is stirred at room temperature until the formation of the imine is complete, as monitored by TLC or LC-MS.
-
Asymmetric Reduction: The reaction mixture is cooled to -45 °C, and a solution of sodium borohydride in an appropriate solvent is added slowly. The reaction is stirred at this temperature until the reduction is complete.
-
Workup and Purification: The reaction is quenched by the addition of methanol, followed by an aqueous workup. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The resulting crude product is purified by column chromatography to yield the desired (R)-amine.
Protocol 2: N-Methylation to (R)-Desmethylsibutramine (Eschweiler-Clarke Reaction)
-
Reaction Setup: To a solution of (R)-1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine in formic acid, add aqueous formaldehyde.
-
Reaction Execution: The reaction mixture is heated to reflux and maintained at this temperature for several hours, with progress monitored by TLC or LC-MS.
-
Workup and Purification: After cooling, the reaction mixture is made basic with an aqueous solution of sodium hydroxide and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude (R)-Desmethylsibutramine can be further purified by column chromatography or by conversion to its hydrochloride salt and recrystallization.
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
Synthetic Pathway to (R)-Desmethylsibutramine
Caption: Key steps in the synthesis.
References
Optimizing LC-MS/MS parameters for (R)-Desmethylsibutramine detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) parameters for the detection of (R)-Desmethylsibutramine.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursor and product ions for (R)-Desmethylsibutramine detection in positive ionization mode?
A1: For (R)-Desmethylsibutramine (DSB), the protonated molecule [M+H]+ is used as the precursor ion. The most common mass transition monitored is m/z 266.3 → 125.3.[1] Another transition that can be considered is m/z 266.0 → 124.8.[2] It is recommended to monitor at least two transitions to ensure specificity.[3]
Q2: What type of liquid chromatography column is recommended for the analysis of (R)-Desmethylsibutramine?
A2: A reverse-phase C18 column is the most commonly used stationary phase for the separation of desmethylsibutramine and related compounds.[1][2] Specific examples include Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm) and Purospher RP-C18 (30 × 4.0 mm, 3 µm).[1][4]
Q3: What are the recommended mobile phase compositions for LC-MS/MS analysis of (R)-Desmethylsibutramine?
A3: A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer. Examples include:
-
5 mM ammonium formate and acetonitrile (10:90, v/v).[1]
-
20 mM ammonium acetate (pH 4.0) and acetonitrile (67:33, v/v).[4]
-
A gradient of acetonitrile and 2 mM ammonium acetate in 0.1% formic acid solution.[2]
-
Acetonitrile (containing 0.1% trifluoroacetic acid, v/v) and 0.1% trifluoroacetic acid (55:45, v/v).[5]
Q4: What are the common sample preparation techniques for extracting (R)-Desmethylsibutramine from biological matrices like plasma?
A4: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the two most common techniques.
-
LLE: Methyl tertiary butyl ether (MTBE) is a frequently used solvent for extracting desmethylsibutramine from plasma.[1][5]
-
SPE: While less detailed in the provided results, SPE is also a viable option.[1][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal for (R)-Desmethylsibutramine | 1. Incorrect mass transitions. 2. Inefficient ionization. 3. Poor extraction recovery. 4. Degradation of the analyte. | 1. Verify the precursor ion (m/z 266.3) and product ion (m/z 125.3) in the MS method.[1] 2. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). Ensure the mobile phase is compatible with efficient ionization (e.g., contains a proton source like formic acid or ammonium formate). 3. Evaluate the efficiency of your LLE or SPE protocol. For LLE with MTBE, ensure proper pH adjustment of the sample.[1][5] 4. Check the stability of the analyte in the matrix and during sample processing. Use fresh samples and standards. |
| High Background Noise or Matrix Effects | 1. Co-elution of interfering compounds from the matrix. 2. Contamination from sample collection tubes, solvents, or glassware. 3. Ion suppression or enhancement. | 1. Optimize the chromatographic gradient to better separate the analyte from matrix components.[3] 2. Use high-purity solvents and clean collection materials. Include a blank sample (matrix without analyte) to identify sources of contamination. 3. Evaluate matrix effects by comparing the analyte response in neat solution versus a post-extraction spiked matrix sample. If significant, consider a more rigorous sample cleanup, use a deuterated internal standard, or employ a standard addition method. |
| Poor Peak Shape | 1. Column degradation or contamination. 2. Incompatible injection solvent with the mobile phase. 3. Secondary interactions with the stationary phase. | 1. Flush the column with a strong solvent or replace it if necessary. 2. Ensure the sample is reconstituted in a solvent similar in composition and strength to the initial mobile phase.[1] 3. Adjust the mobile phase pH or ionic strength. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Leak in the LC system. 3. Column temperature variation. | 1. Ensure mobile phase solvents are properly mixed and degassed. 2. Perform a leak test on the LC system. 3. Use a column oven to maintain a stable temperature. |
Quantitative Data Summary
Table 1: LC-MS/MS Parameters for Desmethylsibutramine Detection
| Parameter | Value | Reference |
| Precursor Ion (m/z) | 266.3 | [1] |
| 266.0 | [2] | |
| Product Ion (m/z) | 125.3 | [1] |
| 124.8 | [2] | |
| Column | Zorbax SB-C18 (4.6 mm × 75 mm, 3.5 µm) | [1] |
| C18 (100 mm x 2.1 mm, 3.5 µm) | [2] | |
| Purospher RP-C18 (30 × 4.0 mm, 3 µm) | [4] | |
| Mobile Phase A | 5 mM Ammonium Formate | [1] |
| 2 mM Ammonium Acetate in 0.1% Formic Acid | [2] | |
| 20 mM Ammonium Acetate (pH 4.0) | [4] | |
| Mobile Phase B | Acetonitrile | [1][2][4] |
| Flow Rate | 0.6 mL/min | [1] |
| 0.4 mL/min | [2] | |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [1][4] |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction from Human Plasma
This protocol is adapted from Ponnuru, et al. (2012).[1]
-
To 500 µL of plasma in a centrifuge tube, add the internal standard.
-
Add 100 µL of 10 mM KH₂PO₄ solution.
-
Add 2.5 mL of methyl tertiary butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 20 °C.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent under a stream of nitrogen gas at 40 °C.
-
Reconstitute the dried residue with 200 µL of the reconstitution solution (acetonitrile:5 mM ammonium formate, 90:10 v/v) and vortex for 2 minutes.
-
Transfer the sample to an autosampler vial for injection into the LC-MS/MS system.
Protocol 2: Extraction from Dietary Supplements
This protocol is adapted from Duong, et al. (2020).[2]
-
Accurately weigh the powdered sample (e.g., from a hard capsule).
-
Add a known volume of methanol as the extraction solvent.
-
Sonicate for 20 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Dilute the supernatant with an appropriate solvent to fall within the calibration curve range.
-
Inject the diluted sample into the LC-MS/MS system.
Visualizations
Caption: Workflow for (R)-Desmethylsibutramine analysis.
Caption: Troubleshooting for low/no analyte signal.
References
- 1. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. forensicrti.org [forensicrti.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Determination of the active metabolite of sibutramine by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Overcoming matrix effects in plasma analysis of (R)-Desmethylsibutramine
Welcome to the technical support center for the bioanalysis of (R)-Desmethylsibutramine (DSB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to plasma matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the plasma analysis of (R)-Desmethylsibutramine?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In plasma analysis, these components can include phospholipids, salts, proteins, and other endogenous substances.[1] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly compromising the accuracy, precision, and reproducibility of quantitative LC-MS/MS methods.[2][3] For (R)-Desmethylsibutramine, accurate quantification is critical for pharmacokinetic and bioequivalence studies, making the mitigation of matrix effects a primary goal during method development.[4][5]
Q2: How can I detect and quantify matrix effects in my (R)-Desmethylsibutramine assay?
The most common method to evaluate matrix effects is the post-extraction spike method.[2] This involves comparing the response of an analyte spiked into an extracted blank plasma matrix with the response of the analyte in a neat (pure) solvent.
The matrix effect (ME) can be calculated as follows:
ME (%) = (Peak Area in Extracted Matrix / Peak Area in Neat Solution) x 100
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement. One study reported a coefficient of variation (CV) of 1.20% for the matrix effect of Desmethylsibutramine (DSB) at the medium quality control (MQC) level, suggesting minimal ion suppression or enhancement with their method.[4]
Experimental Protocol: Matrix Effect Evaluation
-
Prepare Solutions:
-
Solution A: Spike (R)-Desmethylsibutramine at a known concentration (e.g., MQC) into a neat solution (e.g., mobile phase).
-
Solution B: Extract multiple lots of blank control plasma using your validated sample preparation method. Spike the same concentration of (R)-Desmethylsibutramine into the post-extracted supernatant.
-
-
Analysis: Inject both solutions into the LC-MS/MS system and record the peak areas.
-
Calculation: Use the formula above to determine the percentage of matrix effect. It is recommended to test at least two concentration levels (low and high QC) and use at least five different lots of plasma to assess the variability of the matrix effect.[6]
Q3: What are the most effective sample preparation techniques to minimize matrix effects for (R)-Desmethylsibutramine?
Effective sample preparation is the most critical step in reducing matrix effects by removing interfering components from the plasma sample.[1] For (R)-Desmethylsibutramine and its related compounds, Liquid-Liquid Extraction (LLE) has been demonstrated to be a highly effective and widely used technique.[4][5][7] Protein Precipitation (PP) is a simpler but often less clean method.
Detailed Experimental Protocol: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the quantification of sibutramine and its metabolites in human plasma.[4]
-
Sample Aliquoting: In a polypropylene tube, place 100 µL of the plasma sample.
-
Internal Standard Spiking: Add 50 µL of the internal standard working solution (e.g., DSB-d7).
-
Buffering: Add 100 µL of 10 mM KH₂PO₄ solution to adjust the pH.
-
Extraction: Add 2.5 mL of methyl tertiary butyl ether (MTBE). Vortex the mixture for approximately 5 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 20 °C to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic supernatant to a clean polypropylene tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 300 µL of the mobile phase (e.g., 5 mM ammonium formate:acetonitrile (10:90, v/v)).[4][7] Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Injection: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
Q4: My signal for (R)-Desmethylsibutramine is inconsistent or suppressed. What are the common causes and troubleshooting steps?
Signal suppression is a common issue stemming from matrix effects. The primary cause is competition for ionization between the analyte and co-eluting matrix components in the mass spectrometer's source.[1] The troubleshooting workflow below can help identify and resolve the issue.
Data & Method Summaries
Quantitative Data Tables
Table 1: Reported LC-MS/MS Parameters for (R)-Desmethylsibutramine Analysis
| Parameter | Method 1[4] | Method 2[7] |
|---|---|---|
| Analytical Column | Zorbax SB-C18 (4.6 x 75 mm, 3.5 µm) | Merck, Purospher RP-C18 (30 x 4.0 mm, 3 µm) |
| Mobile Phase | 5 mM Ammonium Formate : Acetonitrile (10:90, v/v) | 20 mM Ammonium Acetate (pH 4.0) : Acetonitrile (67:33, v/v) |
| Flow Rate | 0.6 mL/min | 0.4 mL/min |
| Ionization Mode | ESI Positive | ESI Positive |
| MS/MS Transition (m/z) | 266.3 → 125.3 | 268.10 → 126.9 |
| Internal Standard | DSB-d7 | Bisoprolol |
Table 2: Sample Preparation Performance for Desmethylsibutramine (DSB)
| Parameter | Liquid-Liquid Extraction (LLE)[4] |
|---|---|
| Extraction Recovery (LQC) | 95.5 ± 9.7% |
| Extraction Recovery (MQC) | 92.6 ± 10.2% |
| Extraction Recovery (HQC) | 92.3 ± 4.7% |
| Matrix Effect (CV% at MQC) | 1.20% |
Table 3: Method Validation Summary for Desmethylsibutramine (DSB)
| Parameter | Method 1[4] | Method 2[7][8] |
|---|---|---|
| Linearity Range | 10.0 - 10,000.0 pg/mL | 0.10 - 11.00 ng/mL |
| Correlation Coefficient (r) | ≥ 0.9997 | Not Specified |
| Within-Run Precision (%CV) | 1.6 - 3.4% | Not Specified |
| Between-Run Precision (%CV) | 1.2 - 3.2% | ≤ 15% |
| Within-Run Accuracy | 97.1 - 98.7% | Not Specified |
| Between-Run Accuracy | 99.3 - 99.8% | Not Specified |
Visual Guides & Workflows
The following diagrams illustrate key workflows and concepts in the plasma analysis of (R)-Desmethylsibutramine.
References
- 1. longdom.org [longdom.org]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Determination of Sibutramine and Its N-Desmethyl Metabolites in Human Plasma Using HPLC Coupled with Tandem Mass Spectroscopy [scirp.org]
Technical Support Center: (R)-Desmethylsibutramine In Vivo Dose-Response Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting in vivo dose-response studies with (R)-Desmethylsibutramine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing a significant anorectic effect with (R)-Desmethylsibutramine. What are the possible reasons?
A1: Several factors could contribute to a lack of anorectic effect. Consider the following troubleshooting steps:
-
Dosage and Administration:
-
Verify Dose Calculation: Double-check all calculations for dose preparation. Ensure the correct salt form and molecular weight were used.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common route for this compound in rodent studies and may offer more consistent absorption than oral gavage, which can be affected by food in the stomach.[1]
-
Vehicle: Ensure the vehicle used to dissolve or suspend (R)-Desmethylsibutramine is appropriate and does not interfere with its activity. A common vehicle is a suspension in 1% w/v Tween 80.
-
-
Animal Model:
-
Species and Strain: The anorexic effects have been documented in rat models.[1][2][3] Ensure the chosen species and strain are appropriate for this type of study.
-
Acclimation: Animals should be properly acclimated to the housing and experimental conditions to minimize stress-induced alterations in feeding behavior. A two-week acclimatization period is recommended.
-
Baseline Food Intake: Establish a stable baseline of food intake for at least two days before drug administration to accurately assess a reduction.[2][3]
-
-
Experimental Conditions:
-
Timing of Administration: The timing of drug administration relative to the light-dark cycle can influence feeding patterns. Administering the compound before the dark cycle (the active feeding period for rodents) is often recommended.
-
Food and Water Access: Ensure ad libitum access to food and water, unless the experimental design requires restriction.[2]
-
Q2: We are observing high variability in our dose-response data. How can we reduce this?
A2: High variability is a common challenge in in vivo studies. Here are some strategies to minimize it:
-
Homogeneity of Animal Cohorts: Use animals of the same sex, age, and similar body weight.
-
Consistent Handling: Handle all animals consistently and gently to minimize stress.
-
Environmental Controls: Maintain a consistent environment (temperature, humidity, light-dark cycle).
-
Randomization: Randomize animals into different dose groups to avoid bias.
-
Sufficient Sample Size: Ensure an adequate number of animals per group to achieve statistical power.
Q3: What are the expected effects of (R)-Desmethylsibutramine on locomotor activity, and how can we dissociate this from its anorectic effects?
A3: (R)-Desmethylsibutramine can increase locomotor activity, which is a dopamine-dependent behavior.[1] To differentiate this from its effects on food intake:
-
Time Course Analysis: Studies have shown that the anorexic effects of (R)-desmethylsibutramine can be observed at time points (24-42 hours post-treatment) when locomotor activity is unaffected.[1] Therefore, measuring food intake and locomotor activity at different time points can help dissociate these effects.
-
Dose Selection: The dose required to elicit an anorectic effect may differ from the dose that significantly increases locomotor activity. A careful dose-response study can help identify a dose that reduces food intake without substantially altering locomotion.
Experimental Protocols
In Vivo Dose-Response Study of (R)-Desmethylsibutramine on Food Intake in Rats
This protocol outlines a method to determine the dose-response relationship of (R)-Desmethylsibutramine on food intake in a rat model.
1. Animals and Housing:
-
Species: Male Wistar or Long-Evans rats.
-
Age/Weight: 8-10 weeks old, with body weights between 300-400g.
-
Housing: House rats individually in metabolic cages to allow for accurate measurement of food and water intake.
-
Environment: Maintain a 12:12 hour light-dark cycle, with a constant temperature (25±1°C) and relative humidity (45-55%).
-
Acclimation: Allow animals to acclimate to the cages and handling for at least two weeks before the experiment.
2. Materials:
-
(R)-Desmethylsibutramine
-
Vehicle (e.g., 1% w/v Tween 80 in sterile saline)
-
Metabolic cages
-
Actophotometer for measuring locomotor activity (optional)
3. Experimental Procedure:
-
Baseline Measurement: For two consecutive days (Day 0 to Day 2), record the body weight, food intake, and water consumption for each rat at the same time each day (e.g., 10:00 AM).
-
Drug Preparation: Prepare fresh solutions/suspensions of (R)-Desmethylsibutramine in the vehicle at the desired concentrations.
-
Dosing: On Day 2, immediately after the baseline measurements, administer (R)-Desmethylsibutramine or vehicle to the rats.
-
Post-Dosing Measurements: Continue to measure body weight, food intake, and water intake daily for the next 4 days (up to Day 6) at the same time each day.
-
Locomotor Activity (Optional): Measure spontaneous motor activity using an actophotometer at various time points post-dosing (e.g., 0, 30, 60, 120, 180, and 240 minutes) on a treatment day.
4. Data Analysis:
-
Calculate the mean change in body weight, food intake, and water intake from the baseline (Day 2) for each treatment group.
-
Analyze the data using appropriate statistical methods, such as a two-way repeated measures ANOVA followed by a post-hoc test (e.g., Bonferroni) to compare the treatment groups.
-
Plot the dose-response curve for the effect on food intake to determine parameters such as the ED50 (the dose that produces 50% of the maximal effect).
Data Presentation
Table 1: Dose-Dependent Effect of (R)-Sibutramine on Body Weight and Food Intake in Rats (4-day treatment)
| Dose (mg/kg, p.o.) | Mean Change in Body Weight (g) | Mean Change in Food Intake (g) |
| Vehicle | +5.2 ± 1.5 | -1.8 ± 0.9 |
| 5 | -2.1 ± 1.1 | -4.5 ± 1.2 |
| 10 | -8.5 ± 2.3 | -9.8 ± 2.1 |
| 20 | -15.3 ± 3.1 | -14.2 ± 2.8 |
Data are represented as mean ± SEM. Data is illustrative based on findings reported in the literature.[2][3] *p<0.05, **p<0.01, ***p<0.001 compared to vehicle control.
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway for the Anorectic Effect of (R)-Desmethylsibutramine
(R)-Desmethylsibutramine is a potent inhibitor of norepinephrine and dopamine reuptake.[1] By blocking the reuptake of these neurotransmitters in the synapse, it enhances their signaling. In the hypothalamus, this increased monoaminergic activity is thought to suppress appetite by modulating the activity of key neuronal populations involved in energy homeostasis. Specifically, increased norepinephrine and dopamine signaling can stimulate anorexigenic pro-opiomelanocortin (POMC) neurons and inhibit orexigenic Neuropeptide Y (NPY) neurons.[4][5]
References
- 1. Enantioselective behavioral effects of sibutramine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpp.com [ijpp.com]
- 3. Anorexic effect of (R)-sibutramine: comparison with (RS)-sibutramine [corrected] and (S)-sibutramine [pubmed.ncbi.nlm.nih.gov]
- 4. Neurochemical regulators of food behavior for pharmacological treatment of obesity: current status and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Appetite Regulation: Hormones, Peptides, and Neurotransmitters and Their Role in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of (R)-Desmethylsibutramine in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of (R)-Desmethylsibutramine during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of (R)-Desmethylsibutramine?
A1: (R)-Desmethylsibutramine is a potent inhibitor of monoamine transporters. Its primary mechanism of action is the inhibition of the reuptake of norepinephrine (NE) and dopamine (DA), and to a lesser extent, serotonin (5-HT).[1][2] This leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission. It is an active metabolite of the drug sibutramine.[1][3]
Q2: What are the known on-target and primary off-target effects of (R)-Desmethylsibutramine?
A2: The on-target effects are the inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT). The primary off-target effect within the monoamine transporter family is the inhibition of the serotonin transporter (SERT).[1] Published literature suggests that sibutramine and its active metabolites, including (R)-Desmethylsibutramine, have low affinity for a wide range of other receptors, including serotoninergic, adrenergic, and dopaminergic postsynaptic receptors.[2]
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Here are some key strategies:
-
Dose-Response Studies: Conduct thorough dose-response studies to determine the lowest effective concentration of (R)-Desmethylsibutramine that elicits the desired on-target effect with minimal off-target engagement.
-
Use of Selective Antagonists: To confirm that an observed effect is mediated by the on-target mechanism, co-administer selective antagonists for the norepinephrine and dopamine transporters.
-
Control Experiments: Include appropriate control groups in your experimental design. This should include a vehicle control and may also include a positive control (a well-characterized selective NET/DAT inhibitor) and a negative control (an inactive compound).
-
Selectivity Profiling: If unexpected results are observed, consider performing selectivity profiling of (R)-Desmethylsibutramine against a panel of relevant receptors and transporters in your experimental system.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cardiovascular effects (e.g., increased heart rate, blood pressure) | On-target effect due to increased noradrenergic signaling. | Titrate down the dose of (R)-Desmethylsibutramine. If the effect persists at the lowest effective dose, consider co-administration of a peripherally restricted beta-adrenergic antagonist as a tool compound to isolate central effects. |
| Locomotor activity changes not consistent with dopamine transporter inhibition | Possible indirect downstream effects or interaction with other systems at higher concentrations. | Perform a detailed dose-response curve for locomotor activity. Use selective DAT antagonists to confirm the dopaminergic component. Investigate potential involvement of other neurotransmitter systems if the effect is not blocked by DAT antagonists. |
| Anomalous results in behavioral assays (e.g., anxiety, feeding behavior) | Complex interplay of norepinephrine, dopamine, and low-level serotonin transporter inhibition. | For feeding studies, consider that the anorectic effects of sibutramine have been shown to be attenuated by 5-HT2A/2C, β1-adrenergic, and α1-adrenoceptor antagonists, suggesting downstream involvement of these receptor systems.[1] Use selective antagonists for these receptors to dissect the underlying mechanism of the observed behavioral change. |
| Inconsistent results between in vitro and in vivo experiments | Differences in metabolism, bioavailability, and engagement of complex physiological systems in vivo. | Ensure the in vitro assay conditions (e.g., cell type, protein expression levels) are relevant to the in vivo model. For in vivo studies, measure the brain and plasma concentrations of (R)-Desmethylsibutramine to correlate with the observed effects. |
Data Presentation
Table 1: In Vitro Potency of (R)-Desmethylsibutramine at Monoamine Transporters
| Transporter | IC50 (nM) |
| Norepinephrine (NET) | 1.4 |
| Dopamine (DAT) | 28.3 |
| Serotonin (SERT) | 78.6 |
Data from a study determining the in vitro IC50s of sibutramine metabolites for the inhibition of norepinephrine, serotonin, and dopamine uptake.
Experimental Protocols
Protocol 1: In Vitro Neurotransmitter Uptake Inhibition Assay Using HEK293 Cells
This protocol provides a method to determine the potency of (R)-Desmethylsibutramine to inhibit norepinephrine and dopamine uptake in HEK293 cells stably expressing the respective human transporters.
Materials:
-
HEK293 cells stably expressing human NET or DAT
-
Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic)
-
Poly-D-lysine coated 96-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]-Norepinephrine or [³H]-Dopamine (radioligand)
-
(R)-Desmethylsibutramine
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Plating: Seed the HEK293-hNET or HEK293-hDAT cells in poly-D-lysine coated 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of (R)-Desmethylsibutramine in KRH buffer.
-
Assay: a. On the day of the assay, wash the cell monolayer with KRH buffer. b. Add the (R)-Desmethylsibutramine dilutions to the wells and incubate for a pre-determined time (e.g., 10-20 minutes) at room temperature. c. Add the [³H]-norepinephrine or [³H]-dopamine to the wells at a final concentration close to its Km for the transporter. d. Incubate for a short period (e.g., 5-15 minutes) at room temperature to allow for uptake. e. Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer. f. Lyse the cells with a lysis buffer (e.g., 1% SDS).
-
Detection: a. Transfer the cell lysates to scintillation vials. b. Add scintillation fluid and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: a. Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known selective inhibitor) from the total uptake. b. Plot the percentage of inhibition against the logarithm of the (R)-Desmethylsibutramine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of (R)-Desmethylsibutramine action.
Caption: Workflow for assessing off-target effects.
Caption: Troubleshooting unexpected experimental results.
References
- 1. Studies on the role of serotonin receptor subtypes in the effect of sibutramine in various feeding paradigms in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sibutramine Effects on Central Mechanisms Regulating Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermogenic effects of sibutramine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of (R)- and (S)-Desmethylsibutramine
Welcome to the technical support center for the chiral separation of desmethylsibutramine enantiomers. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you navigate the complexities of separating (R)- and (S)-desmethylsibutramine.
Q1: Why am I not achieving baseline separation of the (R)- and (S)-desmethylsibutramine enantiomers with my HPLC method?
A1: Failure to achieve baseline separation is a common issue that can typically be resolved by optimizing your chromatographic conditions. Consider the following:
-
Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. For desmethylsibutramine and related compounds, protein-based columns such as the Chiralcel AGP (an α1-acid glycoprotein phase) have proven effective.[1][2][3] If you are using a different type of CSP, such as a polysaccharide-based column, ensure it is suitable for amine-containing compounds. A systematic screening of different CSPs may be necessary.[4]
-
Mobile Phase Composition: The mobile phase, particularly its pH and the type/concentration of the organic modifier, directly impacts enantioselectivity.
-
pH: Methods often use an acidic mobile phase, such as a 10mM ammonium acetate solution adjusted to a pH of approximately 4.0 with acetic acid.[1][2]
-
Organic Modifier: Acetonitrile is commonly used as the organic modifier. The ratio of the aqueous buffer to the organic modifier is a key parameter to optimize. A typical starting point is a high aqueous ratio, such as 94:6 (v/v) aqueous buffer to acetonitrile.[1][2]
-
-
Additives: For basic compounds like desmethylsibutramine, peak shape and resolution can sometimes be improved by adding a small amount of a basic additive, like diethylamine (DEA), to the mobile phase, especially when using polysaccharide-based columns.[4]
Q2: My chromatographic peaks are broad or show significant tailing. How can I improve the peak shape?
A2: Poor peak shape is often caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase.
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for your analyte. Since desmethylsibutramine is a basic compound, using an acidic mobile phase helps to ensure it is in a consistent protonated state, which can lead to sharper peaks.
-
Flow Rate: Optimizing the flow rate can improve peak efficiency. Excessively high or low flow rates can lead to band broadening.
-
Temperature: Column temperature affects viscosity and mass transfer kinetics. Operating at a slightly elevated and controlled temperature (e.g., 25-40°C) can sometimes lead to sharper peaks and better resolution, though the effect on selectivity can vary.[5]
Q3: I am using Capillary Electrophoresis (CE) but see only a single peak. What am I doing wrong?
A3: In Capillary Electrophoresis (CE), enantiomers have identical electrophoretic mobility and will not separate without the addition of a chiral selector to the background electrolyte (BGE).[6]
-
Chiral Selector: Cyclodextrins (CDs) are the most common chiral selectors for this type of separation. Methyl-β-cyclodextrin (M-β-CD) has been successfully used at concentrations around 10 mM.[7][8][9]
-
Buffer pH and Concentration: The pH of the BGE is crucial. A low pH (e.g., 3.0 or 4.5) using a phosphate buffer (e.g., 50 mM) is often effective.[7][9]
-
Voltage and Temperature: Higher voltages can decrease analysis time but may also reduce resolution due to Joule heating.[9] A lower temperature (e.g., 15°C) can improve separation by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the chiral selector.[9]
Q4: What is the most effective way to prepare and analyze desmethylsibutramine from a complex biological matrix like human plasma?
A4: Due to the low concentrations in biological fluids and the complexity of the matrix, a robust sample preparation and a highly sensitive detection method are required.
-
Sample Preparation: Liquid-liquid extraction (LLE) is a commonly cited method. An effective protocol involves basifying the plasma sample (e.g., with NaOH) and extracting the analytes with an organic solvent mixture like diethyl ether-hexane (4:1, v/v).[1] Solid-phase extraction (SPE) is another viable alternative.[10]
-
Detection: Tandem mass spectrometry (LC-MS/MS) is the preferred detection method for quantifying low levels of desmethylsibutramine and its parent compounds in plasma.[1][2] It offers the necessary sensitivity and selectivity to distinguish the analytes from endogenous matrix components.
Data Presentation: Chiral Separation Methodologies
The following tables summarize quantitative parameters from published experimental protocols for the chiral separation of desmethylsibutramine and its parent compound, sibutramine.
Table 1: HPLC Method Parameters for Chiral Separation
| Parameter | Method 1[1][2] | Method 2[3] |
|---|---|---|
| Stationary Phase | Chiralcel AGP / Chiral-AGP | α-1-acid glycoprotein |
| Mobile Phase | 10mM Ammonium Acetate (pH 4.0) : Acetonitrile (94:6, v/v) | Not specified |
| Detection | Tandem Mass Spectrometry (MS/MS) | Not specified |
| Resolution (Rs) | Baseline separation achieved | 1.9 |
| Selectivity (α) | Not specified | 1.9 |
Table 2: Capillary Electrophoresis Method Parameters for Chiral Separation
| Parameter | Method 1[7][8] | Method 2[9][11] |
|---|---|---|
| Chiral Selector | 10 mM Methyl-β-cyclodextrin (M-β-CD) | 10 mM Randomly methylated β-CD (RAMEB) |
| Background Electrolyte | 50 mM Phosphate Buffer (pH 3.0) | 50 mM Phosphate Buffer (pH 4.5) |
| Voltage | Not specified | 15 kV |
| Temperature | 10°C (for NMR study) | 15°C |
| Detection | Not specified (LOD 0.05%) | UV at 220 nm |
| Resolution (Rs) | Baseline separation achieved | Baseline separation achieved |
Experimental Protocols
Protocol 1: Chiral HPLC-MS/MS Analysis of Desmethylsibutramine in Human Plasma
This protocol is based on methodologies described for the enantioselective determination of sibutramine and its active metabolites.[1][2]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma, add an appropriate internal standard.
-
Add 100 µL of 1N NaOH to basify the sample.
-
Add 2 mL of an extraction solvent mixture (diethyl ether:hexane, 4:1 v/v).
-
Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Chiralcel AGP (or equivalent protein-based CSP).
-
Mobile Phase: 10 mM ammonium acetate (adjusted to pH 4.0 with acetic acid) and acetonitrile (94:6, v/v).
-
Flow Rate: 0.5 mL/min (typical, may require optimization).
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Note: Specific MRM transitions for (R)- and (S)-desmethylsibutramine and the internal standard must be optimized on your specific instrument.
-
Protocol 2: Chiral Capillary Electrophoresis (CE) Analysis
This protocol is a generalized procedure based on successful methods using cyclodextrins.[9][11]
-
Buffer and Sample Preparation:
-
Prepare a 50 mM sodium phosphate background electrolyte (BGE). Adjust the pH to 4.5 using phosphoric acid.
-
Dissolve randomly methylated β-cyclodextrin (RAMEB) in the BGE to a final concentration of 10 mM.
-
Filter the final BGE through a 0.22 µm filter and degas.
-
Dissolve the desmethylsibutramine sample in the BGE to a suitable concentration (e.g., 10-25 µg/mL).
-
-
CE Instrument Conditions:
-
Capillary: Fused silica, 30-50 cm total length, 50 µm I.D.
-
Capillary Conditioning (for new capillary): Flush with 0.1 M NaOH (30 min), then water (15 min).
-
Pre-run Conditioning: Flush with BGE for 2 minutes before each injection.
-
Injection: Hydrodynamic injection (e.g., 30 mbar for 5 seconds).
-
Separation Voltage: +15 kV.
-
Temperature: 15°C.
-
Detection: UV detection at 220 nm.
-
-
Analysis:
-
The migration order of the enantiomers should be confirmed by running standards of the pure enantiomers, if available. In published studies for sibutramine, the S-enantiomer often migrates before the R-enantiomer.[11]
-
Visualizations: Workflows and Logic Diagrams
Caption: General workflow for chiral method development and validation.
Caption: Troubleshooting logic for poor chiral resolution.
Caption: Primary metabolic pathway of Sibutramine.
References
- 1. Enantioselective determination of sibutramine and its active metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of enantiomers of sibutramine and its metabolites in rat plasma by liquid chromatography-mass spectrometry using a chiral stationary-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of sensitive methods for determination of sibutramine hydrochloride monohydrate and direct enantiomeric separation on a protein-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Chiral discrimination of sibutramine enantiomers by capillary electrophoresis and proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Storage and handling guidelines for (R)-Desmethylsibutramine hydrochloride
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting for (R)-Desmethylsibutramine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A: For long-term stability, the solid compound should be stored at -20°C.[1][2][3] Some suppliers also indicate storage at 4°C in a sealed container, protected from moisture.[4] The product is typically shipped at room temperature.[1][2][4]
Q2: How long is the solid compound stable?
A: When stored at the recommended -20°C, this compound is stable for at least four years.[1][3]
Q3: What is the recommended storage for the compound once it's in a solvent?
A: The stability of the compound in solution depends on the storage temperature. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] It is important to keep solutions in sealed containers to protect them from moisture.[4] Aqueous solutions are not recommended for storage longer than one day.[3]
Q4: Is this compound considered hazardous?
A: Yes, it is classified as harmful if swallowed.[5] Standard laboratory safety precautions should be taken, including wearing personal protective equipment (PPE). Avoid ingestion, inhalation, and contact with skin and eyes.[3] Wash hands and any exposed skin thoroughly after handling.
Q5: How should I dispose of waste containing this compound?
A: this compound should not be disposed of with household garbage or into the sewage system. All disposal must be carried out in accordance with local, regional, and national regulations for chemical waste. If a drug take-back program is not available, unused material can be mixed with an unappealing substance like cat litter or used coffee grounds, placed in a sealed container, and then disposed of in the trash.[6][7]
Troubleshooting Guide
Issue 1: The compound is not dissolving properly in the solvent.
-
Cause: The compound may have limited solubility in the chosen solvent at room temperature, or the solvent quality may be poor.
-
Solution:
-
Increase Temperature: Gentle warming can aid dissolution. For DMSO, heating up to 60°C can be effective.[4]
-
Sonication: Use an ultrasonic bath to help break up solid particles and enhance dissolution.[4]
-
Check Solvent Quality: For solvents like DMSO, which are hygroscopic, use a fresh, newly opened container as absorbed moisture can significantly impact solubility.[4]
-
Verify Solvent Choice: this compound is soluble in water and DMSO.[1][3][4] Confirm that you are using an appropriate solvent.
-
Issue 2: A precipitate has formed in my stock solution after storage.
-
Cause: The compound may have crashed out of solution due to storage at a lower temperature or evaporation of the solvent.
-
Solution:
-
Re-dissolve: Gently warm the solution and sonicate until the precipitate is fully dissolved again.
-
Check Storage Conditions: Ensure the solution is stored in a tightly sealed vial to prevent solvent evaporation. Confirm that the storage temperature is appropriate for the desired duration (see FAQs).
-
Prepare Fresh: For in vivo experiments, it is always recommended to prepare working solutions fresh on the day of use.[4]
-
Data Presentation
Table 1: Storage Conditions and Stability
| Form | Storage Temperature | Stability Period | Notes |
| Solid | -20°C | ≥ 4 years[1][3] | Recommended for long-term storage. |
| 4°C | Not specified | Must be sealed and away from moisture.[4] | |
| In Solvent (Stock) | -80°C | 6 months[4] | Store in a sealed container.[4] |
| -20°C | 1 month[4] | Store in a sealed container.[4] | |
| Aqueous Solution | Not Recommended | ≤ 1 day[3] | Prepare fresh before use. |
Table 2: Solubility Data
| Solvent | Concentration | Method to Aid Dissolution |
| DMSO | 62.5 mg/mL (206.76 mM)[4] | Ultrasonic, warming, and heat to 60°C.[4] |
| Water | Soluble[1][3] | Not specified |
Experimental Protocols
Protocol: Preparation of a Stock Solution in DMSO (62.5 mg/mL)
-
Preparation: Work in a well-ventilated area and wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Weighing: Accurately weigh the desired amount of solid this compound.
-
Solvent Addition: Add the appropriate volume of fresh, high-quality DMSO to achieve a concentration of 62.5 mg/mL.
-
Dissolution: If the compound does not dissolve immediately, use an ultrasonic bath and gently warm the solution (up to 60°C) until all solid material is dissolved.[4]
-
Storage: Once fully dissolved, the stock solution can be aliquoted into tightly sealed vials and stored at -20°C for up to one month or at -80°C for up to six months.[4]
Visualizations
Caption: Workflow for preparing a stock solution.
Caption: Logic for troubleshooting dissolution problems.
Caption: Inhibition of NET and SERT by the compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. (R)-Desmethyl Sibutramine Hydrochloride [lgcstandards.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Desmethylsibutramine hydrochloride | C16H25Cl2N | CID 13083195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 7. fda.gov [fda.gov]
Validation & Comparative
A Comparative Pharmacological Guide to (R)- and (S)-Desmethylsibutramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of the (R)- and (S)-enantiomers of desmethylsibutramine, the primary active metabolite of sibutramine. The information presented herein is supported by experimental data to facilitate objective evaluation and inform future research and development.
Core Pharmacological Differences: An Overview
Desmethylsibutramine is a potent monoamine reuptake inhibitor, targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. However, its pharmacological activity is highly stereoselective, with the (R)-enantiomer demonstrating significantly greater potency as a reuptake inhibitor compared to the (S)-enantiomer. This disparity in potency translates to differences in their physiological effects, including appetite suppression and locomotor activity.
Quantitative Analysis of Transporter Binding Affinity
The binding affinities of (R)- and (S)-desmethylsibutramine for the monoamine transporters have been quantified through in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The data clearly illustrates the superior potency of the (R)-enantiomer.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| (R)-Desmethylsibutramine | 15 | 20 | 49 |
| (S)-Desmethylsibutramine | 9,200 | 870 | 180 |
| Data sourced from in vitro radioligand binding studies.[1] |
Mechanism of Action: Monoamine Reuptake Inhibition
Both enantiomers of desmethylsibutramine exert their effects by binding to and inhibiting the function of SERT, NET, and DAT. These transporters are responsible for the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft back into the presynaptic neuron. By blocking this reuptake process, desmethylsibutramine increases the concentration and duration of action of these neurotransmitters in the synapse, leading to enhanced downstream signaling. The significantly higher affinity of the (R)-enantiomer for these transporters results in a more pronounced inhibition of monoamine reuptake.
Mechanism of monoamine reuptake inhibition by desmethylsibutramine.
Experimental Protocols
The determination of the pharmacological profiles of (R)- and (S)-desmethylsibutramine relies on established in vitro assays. The following is a detailed methodology for a typical monoamine transporter inhibition assay.
In Vitro Monoamine Transporter Inhibition Assay
This protocol outlines the steps for determining the potency of test compounds to inhibit the reuptake of radiolabeled monoamines into synaptosomes or cells expressing the respective transporters.
1. Preparation of Biological Material:
-
Synaptosomes:
-
Rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) is homogenized in ice-cold sucrose buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cell debris.
-
The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.
-
The synaptosomal pellet is resuspended in a suitable assay buffer.
-
-
Transfected Cell Lines:
-
Human Embryonic Kidney (HEK-293) cells are stably transfected with the cDNA for human SERT, NET, or DAT.
-
Cells are cultured to confluency and harvested.
-
2. Radioligand Uptake Inhibition Assay:
-
Aliquots of the synaptosome preparation or transfected cells are pre-incubated with various concentrations of the test compounds ((R)- or (S)-desmethylsibutramine) or vehicle.
-
The uptake reaction is initiated by the addition of a fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine).
-
The incubation is carried out at a controlled temperature (e.g., 37°C) for a specific duration.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes or cells containing the internalized radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
3. Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a known potent reuptake inhibitor.
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The percentage of inhibition of specific uptake is calculated for each concentration of the test compound.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) is determined by non-linear regression analysis of the concentration-response curve.
-
The Ki value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Experimental workflow for monoamine reuptake inhibition assay.
Conclusion
The pharmacological profiles of (R)- and (S)-desmethylsibutramine are markedly different, primarily due to the stereoselective nature of their interaction with monoamine transporters. The (R)-enantiomer is a potent inhibitor of SERT, NET, and DAT, while the (S)-enantiomer exhibits significantly weaker activity. This profound difference in potency underscores the importance of stereochemistry in drug design and development and provides a foundation for the rational design of more selective and potentially safer therapeutic agents targeting the monoamine transport system. Further investigation into the distinct in vivo effects of each enantiomer is warranted to fully elucidate their therapeutic potential and risk profiles.
References
A Comparative Analysis of the Anorectic Effects of Sibutramine Enantiomers
Sibutramine, a pharmaceutical agent previously utilized for the management of obesity, is a racemic mixture composed of two stereoisomers: the (+)-enantiomer (dextrorotary) and the (-)-enantiomer (levorotary). Emerging research has indicated that these enantiomers possess distinct pharmacological profiles, particularly concerning their anorectic, or appetite-suppressing, effects. This guide provides a detailed comparison of the efficacy of sibutramine enantiomers, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Efficacy in Preclinical Models
In vivo studies have demonstrated a significant difference in the anorectic potential of the two sibutramine enantiomers. The (+)-enantiomer has been identified as the primary contributor to the appetite-suppressing effects of the racemic mixture.
A key study investigating the effects of the individual enantiomers and the racemic mixture in rats revealed that the (+)-enantiomer and the racemic mixture produced a dose-dependent decrease in both body weight and food intake.[1][2] In stark contrast, the (-)-enantiomer was observed to increase these parameters, suggesting a counterproductive effect in the context of weight management.[1][2]
Further research has also explored the activity of the primary and secondary amine metabolites of each enantiomer, which are known to be the principal active forms of the drug. These studies have consistently shown that the (+)-enantiomers of the desmethyl and didesmethyl metabolites exhibit significantly greater anorectic effects compared to their corresponding (-)-enantiomers and the parent racemic sibutramine.[3]
Quantitative Data on Anorectic Effects
The following table summarizes the dose-dependent effects of sibutramine and its enantiomers on food intake and body weight in rats over a four-day administration period.
| Compound | Dose (mg/kg) | Change in Food Intake | Change in Body Weight |
| Racemic Sibutramine | 5 | Decrease | Decrease |
| 10 | Dose-dependent decrease | Dose-dependent decrease | |
| 20 | Dose-dependent decrease | Dose-dependent decrease | |
| (+)-Sibutramine | 5 | Decrease | Decrease |
| 10 | Dose-dependent decrease | Dose-dependent decrease | |
| 20 | Dose-dependent decrease | Dose-dependent decrease | |
| (-)-Sibutramine | 5 | Increase | Increase |
| 10 | Increase | Increase | |
| 20 | Increase | Increase |
Data compiled from studies in rats.[1][2]
Mechanism of Action: A Stereoselective Difference
The anorectic effects of sibutramine are primarily attributed to its action as a monoamine reuptake inhibitor, specifically targeting norepinephrine (NE), serotonin (5-HT), and to a lesser extent, dopamine (DA).[4] The enantiomers, however, exhibit different potencies in their interaction with the respective neurotransmitter transporters.
The active metabolites of sibutramine, particularly the M1 (secondary amine) and M2 (primary amine) metabolites, are potent inhibitors of norepinephrine and serotonin reuptake.[4] In vitro studies have shown that the (+)-enantiomers of the active metabolites are more potent inhibitors of norepinephrine and dopamine reuptake than the (-)-enantiomers.[3] This enhanced potency at norepinephrine and dopamine transporters is believed to be a key factor in the superior anorectic activity of the (+)-enantiomer.
In Vitro Neurotransmitter Reuptake Inhibition
The following table presents the half-maximal inhibitory concentrations (IC₅₀) for the inhibition of norepinephrine, serotonin, and dopamine uptake by the enantiomers of sibutramine's active metabolites.
| Compound | Norepinephrine (NE) IC₅₀ (nM) | Serotonin (5-HT) IC₅₀ (nM) | Dopamine (DA) IC₅₀ (nM) |
| (+)-Desmethylsibutramine | More Potent | Less Potent | More Potent |
| (-)-Desmethylsibutramine | Less Potent | More Potent | Less Potent |
| (+)-Didesmethylsibutramine | More Potent | Less Potent | More Potent |
| (-)-Didesmethylsibutramine | Less Potent | More Potent | Less Potent |
Relative potencies are based on comparative data indicating that the (+)-enantiomers were more potent at inhibiting the uptake of norepinephrine and dopamine than of serotonin.[3]
Experimental Protocols
In Vivo Anorectic Effect Assessment in Rats
The following protocol is a summary of the methodology used to assess the comparative anorectic effects of sibutramine enantiomers in rats.[1][2]
-
Animal Model: Adult male Wistar rats were used for the study.
-
Acclimatization: Animals were allowed to acclimate to the laboratory conditions before the commencement of the experiment.
-
Baseline Measurement: Baseline body weight, food intake, and water intake were recorded for two consecutive days prior to drug administration.
-
Drug Administration: The rats were randomly assigned to different groups and orally administered with either the vehicle (control), racemic sibutramine, (+)-sibutramine, or (-)-sibutramine. The drugs were administered at dose levels of 5, 10, and 20 mg/kg for four consecutive days.
-
Data Collection: Body weight, food intake, and water intake were measured daily throughout the four-day treatment period. Spontaneous motor activity was also recorded daily.
-
Statistical Analysis: The collected data were analyzed using appropriate statistical methods to determine the significance of the observed differences between the treatment groups.
In Vitro Neurotransmitter Uptake Inhibition Assay
The protocol for determining the in vitro inhibition of neurotransmitter uptake is summarized below.[3]
-
Preparation of Synaptosomes: Synaptosomes were prepared from specific brain regions (e.g., hypothalamus for norepinephrine and serotonin, striatum for dopamine) of rats.
-
Radiolabeled Neurotransmitter Uptake: The synaptosomes were incubated with radiolabeled norepinephrine, serotonin, or dopamine in the presence of various concentrations of the test compounds (sibutramine enantiomers and their metabolites).
-
Measurement of Radioactivity: After incubation, the synaptosomes were washed to remove excess radiolabeled neurotransmitter, and the amount of radioactivity taken up by the synaptosomes was measured using a scintillation counter.
-
Calculation of IC₅₀: The concentration of the test compound that inhibited 50% of the specific neurotransmitter uptake (IC₅₀) was determined from concentration-response curves.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the proposed signaling pathway and the experimental workflow.
Caption: Proposed mechanism of (+)-sibutramine's anorectic effect.
Caption: Workflow for in vivo and in vitro assessment of sibutramine enantiomers.
References
Cross-Reactivity of (R)-Desmethylsibutramine with Monoamine Transporters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of (R)-Desmethylsibutramine, an active metabolite of sibutramine, with the three primary monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). The information presented herein is supported by experimental data to aid in the evaluation of its pharmacological profile.
(R)-Desmethylsibutramine, also known as (R)-didesmethylsibutramine, acts as a monoamine reuptake inhibitor.[1] Its interaction with SERT, NET, and DAT is crucial for understanding its therapeutic effects and potential side-effect profile. This guide summarizes its binding affinities for these transporters and outlines the experimental methodologies used to determine these interactions.
Comparative Binding Affinity
The primary mechanism of action for (R)-Desmethylsibutramine involves the inhibition of monoamine reuptake by binding to their respective transporters. The binding affinity, often expressed as the inhibition constant (Ki), indicates the concentration of the compound required to occupy 50% of the transporters. A lower Ki value signifies a higher binding affinity.
The experimental data for the (R)-enantiomer of didesmethylsibutramine demonstrates a clear differential affinity for the three monoamine transporters.
| Transporter | (R)-Didesmethylsibutramine Ki (nM) |
| Dopamine Transporter (DAT) | 8.9 |
| Norepinephrine Transporter (NET) | 13 |
| Serotonin Transporter (SERT) | 140 |
Data sourced from Wikipedia, which cites a primary study.[1]
As the data indicates, (R)-Desmethylsibutramine exhibits the highest affinity for the dopamine transporter (DAT), followed closely by the norepinephrine transporter (NET). Its affinity for the serotonin transporter (SERT) is significantly lower, approximately 15-fold less than for DAT and 10-fold less than for NET. This profile characterizes it as a potent inhibitor of dopamine and norepinephrine reuptake with a weaker effect on serotonin reuptake.[1]
Experimental Protocols
The determination of binding affinities (Ki values) and inhibitory concentrations (IC50 values) for compounds like (R)-Desmethylsibutramine at monoamine transporters typically involves in vitro assays such as radioligand binding assays and neurotransmitter uptake inhibition assays.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific transporter. The general principle involves competing the unlabeled test compound ((R)-Desmethylsibutramine) against a radiolabeled ligand that has a known high affinity for the transporter of interest.
Key Steps:
-
Preparation of Transporter-Expressing Membranes: Cell lines (e.g., HEK293) are genetically engineered to express a high density of a specific human monoamine transporter (DAT, NET, or SERT). The cell membranes containing these transporters are then isolated and purified.
-
Competitive Binding Incubation: The prepared membranes are incubated in a buffer solution containing a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and varying concentrations of the unlabeled test compound.
-
Separation and Quantification: After reaching equilibrium, the membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters. The amount of radioactivity trapped on the filters is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Monoamine Uptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the transport of a neurotransmitter into cells expressing the corresponding transporter.
Key Steps:
-
Cell Culture: Cells stably expressing the human monoamine transporters (DAT, NET, or SERT) are cultured in appropriate multi-well plates.
-
Pre-incubation with Inhibitor: The cells are washed and then pre-incubated for a specific time with varying concentrations of the test compound ((R)-Desmethylsibutramine).
-
Initiation of Uptake: A radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake process.
-
Termination of Uptake: After a short incubation period, the uptake is rapidly terminated by washing the cells with ice-cold buffer to remove the extracellular radiolabeled monoamine.
-
Quantification: The cells are lysed, and the amount of intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the monoamine uptake is determined as the IC50 value.
Logical Relationship of (R)-Desmethylsibutramine's Transporter Interaction
The following diagram illustrates the differential binding affinity of (R)-Desmethylsibutramine for the three monoamine transporters. The thickness of the arrows represents the strength of the interaction (higher affinity).
Caption: Binding affinity of (R)-Desmethylsibutramine for monoamine transporters.
Conclusion
(R)-Desmethylsibutramine demonstrates a distinct cross-reactivity profile with monoamine transporters, exhibiting a clear preference for the dopamine and norepinephrine transporters over the serotonin transporter. This potent and selective inhibition of DAT and NET suggests that its pharmacological effects will be primarily driven by the enhancement of dopaminergic and noradrenergic neurotransmission. Researchers and drug development professionals should consider this binding profile when investigating its therapeutic potential and predicting its clinical effects and potential for adverse reactions. The methodologies described provide a standard framework for the in vitro characterization of such compounds.
References
A Comparative Analysis of the In Vitro Potency of (R)-Desmethylsibutramine and Other Clinically Relevant Monoamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of (R)-Desmethylsibutramine, an active metabolite of sibutramine, against other well-established monoamine reuptake inhibitors. The data presented herein, including inhibition constants (Kᵢ) and IC₅₀ values, have been compiled from various scientific publications. This document aims to serve as a valuable resource for researchers engaged in the study of monoamine transporter pharmacology and the development of novel therapeutics targeting these transporters.
Comparative In Vitro Potency Data
| Compound | NET Kᵢ (nM) | SERT Kᵢ (nM) | DAT Kᵢ (nM) |
| (R)-Didesmethylsibutramine* | 13 | 140 | 8.9 |
| Sibutramine | - | - | 3800 (IC₅₀)[3] |
| Duloxetine | 0.7-1.9 | 0.8-4.1 | 114-460 |
| Venlafaxine | 146-2480 | 26-82 | 2970-7500 |
| Milnacipran | 100-221 | 200-893 | >10000 |
*Note: Data for (R)-Didesmethylsibutramine is presented as a proxy for (R)-Desmethylsibutramine. Kᵢ values for Duloxetine, Venlafaxine, and Milnacipran are presented as ranges compiled from multiple sources to reflect inter-study variability.
Experimental Protocols
The determination of in vitro potency of these compounds is typically achieved through competitive radioligand binding assays. These assays measure the ability of a test compound to displace a known radiolabeled ligand from its binding site on the target transporter. Below is a generalized, detailed protocol for such an assay.
Protocol: In Vitro Competitive Radioligand Binding Assay for Monoamine Transporters (NET, SERT, DAT)
1. Materials and Reagents:
-
Cell lines or tissues expressing the human monoamine transporters (e.g., HEK293 cells stably transfected with hNET, hSERT, or hDAT; or rat/human brain tissue homogenates).
-
Radioligands:
-
For NET: [³H]Nisoxetine
-
For SERT: [³H]Citalopram
-
For DAT: [³H]GBR-12935
-
-
Test compounds: (R)-Desmethylsibutramine and other reuptake inhibitors.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation fluid.
-
96-well microplates.
-
Glass fiber filter mats (e.g., Whatman GF/B).
-
Cell harvester.
-
Liquid scintillation counter.
2. Cell/Tissue Preparation:
-
For cell lines: Culture cells to appropriate confluency. On the day of the assay, harvest the cells and prepare a cell membrane homogenate by sonication or dounce homogenization in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes, then resuspend the pellet in fresh assay buffer.
-
For brain tissue: Homogenize dissected brain regions (e.g., prefrontal cortex for NET, striatum for DAT) in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the synaptosomal membranes. Wash the pellet by resuspension and re-centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
3. Assay Procedure:
-
To each well of a 96-well microplate, add the following in order:
-
Assay buffer.
-
A fixed concentration of the appropriate radioligand (typically at or near its Kₑ value).
-
A range of concentrations of the unlabeled test compound or vehicle (for total binding) or a high concentration of a known selective inhibitor (for non-specific binding).
-
The cell membrane or brain tissue homogenate to initiate the binding reaction.
-
-
Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.
4. Separation of Bound and Free Radioligand:
-
Terminate the incubation by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove any non-specifically bound radioligand.
5. Quantification:
-
Place the filter mats in scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
6. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (CPM in the presence of a high concentration of a competing ligand) from the total binding (CPM in the absence of a competing ligand).
-
Plot the specific binding as a percentage of the control (vehicle) against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Visualizing Comparative Potency
The following diagram provides a conceptual visualization of the process for comparing the in vitro potency of various reuptake inhibitors.
Caption: Workflow for comparing the in vitro potency of reuptake inhibitors.
References
- 1. Enantioselective behavioral effects of sibutramine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermogenic effects of sibutramine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Thermogenic Effects of Sibutramine and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Sibutramine, a serotonin and noradrenaline reuptake inhibitor, has been recognized for its role in weight management, partly due to its ability to enhance thermogenesis. The pharmacological activity of sibutramine is primarily attributed to its active metabolites, the secondary amine M1 (BTS 54 354) and the primary amine M2 (BTS 54 505).[1][2] This guide provides a comparative analysis of the thermogenic effects of sibutramine and these two key metabolites, supported by experimental data, to elucidate their distinct and overlapping mechanisms of action.
Quantitative Comparison of Thermogenic Effects
The following table summarizes the key quantitative findings from a pivotal study investigating the thermogenic responses to sibutramine, M1, and M2 in rats. The data highlights the comparable efficacy of the parent drug and its metabolites in stimulating energy expenditure.
| Parameter | Sibutramine | Metabolite M1 | Metabolite M2 | Vehicle |
| Dose for Significant VO2 Increase | 3 and 10 mg/kg | 10 mg/kg | 10 mg/kg | No significant increase |
| Peak Increase in Oxygen Consumption (VO2) | Up to 30% (at 10 mg/kg)[3][4] | Up to 30% (at 10 mg/kg)[3] | Up to 30% (at 10 mg/kg)[3] | Not applicable |
| Duration of Sustained VO2 Increase | At least 6 hours (at 10 mg/kg)[3][4] | At least 6 hours (at 10 mg/kg)[3] | At least 6 hours (at 10 mg/kg)[3] | Not applicable |
| Increase in Colonic Temperature | 0.5–1.0°C (at 10 mg/kg)[3][4] | 0.5–1.0°C (at 10 mg/kg)[3] | 0.5–1.0°C (at 10 mg/kg)[3] | No significant increase |
| Effect on Brown Adipose Tissue (BAT) Glucose Utilization | 18-fold increase[3][4] | Not explicitly stated, but implied to be similar to sibutramine | Not explicitly stated, but implied to be similar to sibutramine | Little to no effect[4] |
Data sourced from studies conducted in rats.[3][4]
Notably, the magnitude and time course of the thermogenic response to M1 and M2 were found to be very similar to that of sibutramine itself, suggesting that the in vivo conversion of sibutramine to its metabolites does not account for the observed slow onset of the thermogenic effect.[3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of the thermogenic effects of sibutramine and its metabolites.
Measurement of Oxygen Consumption (VO2)
-
Objective: To determine the effect of sibutramine and its metabolites on the overall metabolic rate.
-
Apparatus: Closed-circuit respirometers were used, maintained at a thermoneutral temperature for the animal subjects (rats).[3]
-
Procedure:
-
Animals were acclimatized to the respirometers.
-
A baseline VO2 was measured for a period of 2 hours before administration of the test compound.
-
Sibutramine, its metabolites (M1 or M2), or a vehicle was administered orally (p.o.) or intraperitoneally (i.p.).
-
VO2 was then measured continuously for a period of 2 to 6 hours post-dosing.[3]
-
For experiments involving antagonists, the antagonist was administered subcutaneously approximately 5 minutes before the oral dose of sibutramine.[3]
-
Measurement of Colonic Temperature
-
Objective: To assess the effect of the compounds on core body temperature.
-
Procedure:
-
A thermocouple was inserted into the colon of the rat.
-
Baseline temperature was recorded.
-
Following administration of the test compound, colonic temperature was monitored and recorded at regular intervals.[3]
-
Assessment of Brown Adipose Tissue (BAT) Glucose Utilization
-
Objective: To determine the specific tissue responsible for the observed increase in thermogenesis.
-
Methodology: This experiment utilized the 2-deoxyglucose (2DG) autoradiographic method.
-
Procedure:
-
Rats were administered with radiolabelled 2-deoxy-[3H]-glucose.
-
Following administration of sibutramine or vehicle, tissue samples were collected.
-
The accumulation of radiolabelled 2-deoxy-[3H]-glucose-6-phosphate in various tissues, including BAT, was measured.
-
Tissue glucose utilization (GU) was calculated by dividing the radioactivity in the tissues by the integral of the ratio of blood 2DG to blood glucose over a 60-minute period.[3]
-
Signaling Pathways and Experimental Workflow
The thermogenic effects of sibutramine and its metabolites are primarily mediated through a central mechanism that leads to the activation of the sympathetic nervous system.
Caption: Signaling pathway for sibutramine-induced thermogenesis.
The experimental workflow for assessing the thermogenic effect of sibutramine and its metabolites typically involves a series of in vivo measurements in animal models.
Caption: A typical experimental workflow for in vivo thermogenesis studies.
Mechanism of Action
The thermogenic activity of sibutramine and its metabolites is not a result of direct peripheral action but rather a centrally mediated process.[3] The inhibition of serotonin and noradrenaline reuptake in the central nervous system leads to an increase in the synaptic concentrations of these neurotransmitters.[3] This, in turn, stimulates the efferent sympathetic nervous system, resulting in the activation of β3-adrenoceptors, predominantly in brown adipose tissue (BAT).[3][4][5] The activation of these receptors in BAT is a key step in initiating non-shivering thermogenesis, leading to an increase in energy expenditure and heat production.[3][6]
Experiments using the ganglionic blocking agent chlorisondamine completely inhibited the thermogenic response to M1 and M2, confirming the essential role of the sympathetic nervous system.[3][4] Furthermore, the thermogenic effects were abolished by β-adrenoceptor antagonists, highlighting the critical involvement of these receptors.[3][4] Interestingly, the primary metabolite M2 has also been shown to directly stimulate lipolysis in isolated human and murine adipocytes via a β-adrenergic pathway, suggesting a potential, albeit secondary, peripheral contribution to its overall metabolic effects.[2][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]
- 3. Thermogenic effects of sibutramine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermogenic effects of sibutramine and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sibutramine: a novel anti-obesity drug. A review of the pharmacological evidence to differentiate it from d-amphetamine and d-fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of sibutramine on thermogenesis in obese patients assessed via immersion calorimetry | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. The primary amine metabolite of sibutramine stimulates lipolysis in adipocytes isolated from lean and obese mice and in isolated human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of (R)-Desmethylsibutramine: A Comparative Guide for Researchers
A detailed analysis of experimental data demonstrates the preferential binding of (R)-Desmethylsibutramine to the norepinephrine transporter (NET) over the serotonin transporter (SERT), providing valuable insights for drug development professionals and researchers in the field of neuroscience. This guide offers a comprehensive comparison, supported by quantitative data, experimental protocols, and pathway visualizations, to elucidate the selectivity profile of this active metabolite of sibutramine.
Quantitative Analysis: Binding Affinity Profile
Experimental data on the binding affinity of (R)-Desmethylsibutramine reveals a notable selectivity for the norepinephrine transporter. The inhibition constants (Ki) quantify the affinity of a compound for a specific transporter, with lower values indicating a higher affinity. A comparison of the Ki values for (R)-Desmethylsibutramine at human NET and SERT clearly illustrates its preferential binding.
| Compound | NET Ki (nM) | SERT Ki (nM) | Selectivity (SERT Ki / NET Ki) |
| (R)-Desmethylsibutramine | 4 | 44 | 11-fold |
As the data indicates, (R)-Desmethylsibutramine exhibits an 11-fold greater affinity for NET compared to SERT. This selectivity is a critical factor in understanding its pharmacological effects and potential therapeutic applications. For comparison, the binding affinities for the dopamine transporter (DAT) are also included, showing a Ki of 12 nM.
Experimental Methodology: Determining Binding Affinity
The binding affinities (Ki) of (R)-Desmethylsibutramine for NET and SERT are typically determined through in vitro radioligand binding assays. These assays are a cornerstone of pharmacological research, allowing for the direct measurement of a compound's interaction with its target protein.
A detailed protocol for a typical radioligand binding assay is as follows:
-
Preparation of Transporter-Expressing Membranes: Human embryonic kidney (HEK293) cells or other suitable cell lines are genetically engineered to express high levels of the human norepinephrine transporter (hNET) or human serotonin transporter (hSERT). The cell membranes containing these transporters are then isolated and purified.
-
Competitive Binding Assay: The prepared cell membranes are incubated in the presence of a specific radioligand (e.g., [³H]nisoxetine for NET or [³H]citalopram for SERT) and varying concentrations of the test compound, (R)-Desmethylsibutramine. The radioligand and the test compound compete for binding to the transporter.
-
Separation and Quantification: After reaching equilibrium, the mixture is rapidly filtered to separate the membrane-bound radioligand from the unbound radioligand. The amount of radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is then quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Signaling Pathways of NET and SERT
The norepinephrine and serotonin transporters are crucial for regulating neurotransmission by clearing their respective neurotransmitters from the synaptic cleft. Their inhibition by compounds like (R)-Desmethylsibutramine leads to an increase in the extracellular concentration of norepinephrine and serotonin, thereby enhancing their signaling.
Safety Operating Guide
Proper Disposal of (R)-Desmethylsibutramine Hydrochloride: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of (R)-Desmethylsibutramine hydrochloride, a Schedule IV controlled substance. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to ensure regulatory compliance and laboratory safety.
This compound and its parent compound, sibutramine, are classified as Schedule IV controlled substances under the regulations of the Drug Enforcement Administration (DEA).[1][2][3][4][5] This classification necessitates specific protocols for its disposal to prevent diversion and environmental contamination.
Key Disposal and Safety Information
Proper disposal of this compound is not merely a matter of laboratory best practice but a legal requirement. The procedures outlined below are designed to be in accordance with both DEA and Resource Conservation and Recovery Act (RCRA) regulations.
| Parameter | Information | Source |
| DEA Schedule | Schedule IV | DEA Final Rule, 63 FR 6862 (Feb. 11, 1998)[1] |
| RCRA Status | Not a P- or U-listed hazardous waste | 40 CFR § 261.33[1][2][3][4][5][6][7][8][9] |
| Primary Disposal Method | Transfer to a DEA-registered reverse distributor | 21 CFR 1317.05[9] |
| Required DEA Form (for transfer) | Invoice (for Schedule III-V substances) | DEA Guidance[5] |
| Hazard Statement | Harmful if swallowed | Safety Data Sheet |
Experimental Protocols for Disposal
The following step-by-step methodology ensures the safe and compliant disposal of this compound.
Step 1: Segregation and Labeling
-
Isolate the Material: Immediately segregate expired, unwanted, or surplus this compound from active laboratory stock.
-
Proper Labeling: Clearly label the container with "Expired - To Be Disposed Of" or similar conspicuous wording. Ensure the original chemical name and hazard warnings remain legible.
Step 2: Documentation and Record-Keeping
-
Inventory Records: Meticulously document the quantity of this compound designated for disposal in your laboratory's controlled substance inventory records.
-
Witness Signature: It is best practice for a second authorized individual to witness and countersign the inventory record adjustment.
Step 3: Engaging a Reverse Distributor
-
Identify a Registered Distributor: Contact a DEA-registered reverse distributor to arrange for the collection and disposal of the controlled substance. A list of registered reverse distributors can often be found on your institution's Environmental Health and Safety (EHS) website or by contacting the DEA.
-
Transfer Documentation: For Schedule IV substances like this compound, the transfer to a reverse distributor is documented via an invoice, not a DEA Form 222 (which is reserved for Schedule I and II substances).[5] The invoice should detail the drug name, dosage form, strength, quantity, and date of transfer.
-
Record Retention: Retain a copy of the transfer invoice for a minimum of two years.[5]
Step 4: Disposal of Empty Containers and Non-Recoverable Residue
-
Empty Containers: For containers with only a non-recoverable residue of this compound (i.e., the residue cannot be practically removed), the container can be disposed of in a biohazard sharps container.
-
Defacing Labels: Prior to disposal, ensure the label on the empty container is removed or rendered illegible to prevent misuse.
-
Documentation: The disposal of the empty container should be recorded in the controlled substance accountability record.
Disposal of Contaminated Materials
In the event of a spill, any materials used for cleanup (e.g., absorbent pads, personal protective equipment) that are contaminated with this compound must be managed as hazardous waste. While the chemical itself is not P- or U-listed, the mixture may exhibit hazardous characteristics. Contact your institution's EHS department for guidance on the proper disposal of chemically contaminated debris.
Disposal Workflow and Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Chemical Compatibility and Storage for Disposal
While awaiting pickup by a reverse distributor, this compound should be stored securely to prevent diversion. It should not be mixed with other chemical wastes. Based on available safety data, it is incompatible with strong oxidizing agents. Therefore, ensure it is stored away from such chemicals to prevent any hazardous reactions.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and regulatory diligence.
References
- 1. eCFR :: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes [ecfr.gov]
- 2. 40 CFR § 261.33 - Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 3. deq.mt.gov [deq.mt.gov]
- 4. epa.gov [epa.gov]
- 5. pca.state.mn.us [pca.state.mn.us]
- 6. eCFR :: 40 CFR 261.33 -- Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof. [ecfr.gov]
- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 8. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 9. safemgt.com [safemgt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
